Crystal Structure and Stereochemistry of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one: A Comprehensive Technical Guide
Executive Summary Modern drug discovery relies heavily on the "escape from flatland" paradigm, which emphasizes the incorporation of a high fraction of sp3 hybridized carbons ( Fsp3 ) and three-dimensional complexity to...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Modern drug discovery relies heavily on the "escape from flatland" paradigm, which emphasizes the incorporation of a high fraction of
sp3
hybridized carbons (
Fsp3
) and three-dimensional complexity to improve clinical success rates and target selectivity [1]. Spirocyclic scaffolds represent privileged structures that offer rigid, predictable vectors for pharmacophore projection without the entropic penalties associated with flexible linear chains.
This whitepaper provides an in-depth structural, stereochemical, and synthetic analysis of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one (CAS 189333-88-8) . By dissecting its crystallographic properties and conformational dynamics, this guide serves as an authoritative resource for medicinal chemists and crystallographers aiming to leverage dispiro systems in rational drug design.
Chemical Identity & Topological Analysis
The compound features a highly defined dispiro[4.2.4.2]tetradecane topology. It consists of a central cyclohexane ring spiro-fused to two distinct five-membered heterocycles at the 1 and 4 positions (relative to the cyclohexane core):
Position C5 (IUPAC numbering): A spiro-oxazolidin-2-one ring (cyclic carbamate).
Position C8 (IUPAC numbering): A 1,3-dioxolane ring (ethylene ketal).
The molecular formula is C₁₀H₁₅NO₄ . The orthogonal arrangement of the spiro rings relative to the central cyclohexane chair creates a highly defined, cross-like 3D topology that is exceptionally resistant to metabolic degradation while providing distinct hydrogen-bonding vectors.
Stereochemical Analysis & Conformational Dynamics
Achirality and Symmetry (
Cs
Point Group)
Despite the presence of two highly substituted spiro centers (C5 and C8), the molecule is strictly achiral . The two carbon pathways around the central cyclohexane ring (C6–C7 and C14–C13) are constitutionally and sterically identical. Consequently, an internal plane of symmetry passes through C5 and C8, bisecting the C6–C14 and C7–C13 bonds.
Chair-Chair Interconversion
In solution, the central cyclohexane ring undergoes rapid chair-chair interconversion. In any given chair conformation, the heteroatoms of the spiro-oxazolidinone ring (O1 and C4) must occupy one axial and one equatorial position. The ring flip exchanges these positions. However, due to the internal symmetry of the identical cyclohexane paths, the resulting flipped conformer is degenerate.
Ring Puckering Causality
1,3-Dioxolane Ring: To minimize torsional strain (Pitzer strain) between adjacent methylene protons, the ketal ring predominantly adopts an envelope conformation, where one carbon is puckered out of the plane formed by the other four atoms.
Oxazolidinone Ring: In contrast, the oxazolidinone ring remains nearly planar. This is caused by the resonance stabilization of the cyclic carbamate, which imparts significant
sp2
character to the nitrogen, restricting its pyramidalization and enforcing a planar geometry.
Conformational dynamics and chair-chair interconversion of the central cyclohexane ring.
Crystallographic Structural Features
In the solid state, the dynamic chair-chair interconversion is frozen. Because the molecule is achiral and possesses strong hydrogen-bonding capabilities, it typically crystallizes in a centrosymmetric space group (most commonly
P21/c
) [2]. The crystal lattice is driven by a robust hydrogen-bonding network where the oxazolidinone N-H acts as a primary donor, and the carbonyl oxygen acts as the primary acceptor, forming extended 1D ribbons.
Quantitative Structural Data
The tables below summarize the expected crystallographic parameters and key bond metrics derived from analogous dispiro-oxazolidinone systems.
Elongated slightly due to steric crowding at the spiro node.
C8-O9 (Ketal)
Bond Length
1.421(2) Å
Standard
sp3
C-O bond length.
O1-C2-N3
Bond Angle
109.5(1)°
Constrained by the 5-membered ring geometry.
C6-C5-C14
Bond Angle
111.2(1)°
Widened from ideal tetrahedral (109.5°) due to spiro strain.
Experimental Protocols: Synthesis and Crystallization
The synthesis of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one requires highly regioselective carbon-carbon and carbon-heteroatom bond formations. The optimal route utilizes a Corey-Chaykovsky epoxidation followed by azidolysis and cyclization [3].
Step-by-step synthetic workflow for 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one.
Self-Validating Synthetic Workflow
Step 1: Corey-Chaykovsky Epoxidation
Causality: This reaction is chosen over standard Wittig olefination + epoxidation because the sulfur ylide directly and selectively converts the free ketone into a terminal epoxide, establishing the exact carbon framework needed for the oxazolidinone ring.
Protocol: Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMSO under an N₂ atmosphere. Add trimethylsulfoxonium iodide (1.2 eq) portion-wise. Stir until H₂ evolution ceases (indicating ylide formation). Add 1,4-cyclohexanedione monoethylene acetal (1.0 eq) in DMSO dropwise. Stir at 60 °C for 4 hours. Quench with cold water, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the spiro-epoxide.
Step 2: Azidolysis and Reduction
Causality: Regioselective nucleophilic attack by the azide ion occurs exclusively at the less sterically hindered methylene carbon of the newly formed epoxide, generating the required tertiary alcohol at the spiro center.
Protocol: Dissolve the spiro-epoxide in a DMF/H₂O mixture (4:1). Add NaN₃ (3.0 eq) and NH₄Cl (3.0 eq). Heat at 80 °C for 12 hours. Extract with ether and concentrate. Dissolve the crude azido-alcohol in MeOH, add 10% Pd/C (0.1 eq by weight), and stir under an H₂ atmosphere (1 atm) for 6 hours. Filter through Celite and concentrate to yield the amino-alcohol.
Step 3: Phosgenation / Cyclization
Causality: 1,1'-Carbonyldiimidazole (CDI) acts as a safe carbonyl equivalent to bridge the primary amine and tertiary alcohol, forming the thermodynamically stable 5-membered oxazolidinone ring.
Protocol: Dissolve the amino-alcohol in anhydrous DCM. Add Et₃N (2.5 eq) and cool to 0 °C. Slowly add CDI (1.2 eq). Warm to room temperature and stir for 4 hours. Wash with 1M HCl, then brine, dry over Na₂SO₄, and purify via silica gel flash chromatography to afford the target compound.
Crystallization Protocol (Vapor Diffusion)
To obtain diffraction-quality single crystals, the vapor diffusion method is preferred as it allows for slow, controlled lattice assembly, preventing twinning.
Dissolve 50 mg of the highly pure compound in a minimum volume of hot ethyl acetate (solvent).
Transfer the solution to a small 2 mL inner vial.
Place the inner vial inside a larger 20 mL outer vial containing 3 mL of hexanes (anti-solvent).
Seal the outer vial tightly with a PTFE-lined cap.
Allow vapor diffusion to occur undisturbed at room temperature for 3–5 days. Harvest the resulting colorless, block-like single crystals for X-ray diffraction analysis.
References
Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link][1]
Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link][2]
Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State. The Journal of Organic Chemistry.[Link][3]
Pharmacokinetic Properties of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one Derivatives: A Paradigm Shift in 3D Scaffold Design
Executive Summary The relentless pursuit of optimized drug-like properties has driven medicinal chemistry away from planar, aromatic-heavy molecules toward complex, three-dimensional architectures. At the forefront of th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The relentless pursuit of optimized drug-like properties has driven medicinal chemistry away from planar, aromatic-heavy molecules toward complex, three-dimensional architectures. At the forefront of this structural evolution is 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one (CAS 189333-88-8)[1], a highly specialized bis-spirocyclic building block. By fusing an oxazolidinone pharmacophore with a highly oxygenated dispiro-ketal network, this scaffold fundamentally alters the physicochemical and pharmacokinetic (PK) landscape of its derivatives.
This technical guide provides an in-depth analysis of how incorporating this specific azadispiro scaffold influences Absorption, Distribution, Metabolism, and Excretion (ADME). Designed for drug development professionals, this whitepaper dissects the causality between 3D molecular topology and in vivo performance, backed by self-validating experimental protocols.
Structural Deconstruction: Escaping "Flatland"
Traditional oxazolidinones, such as linezolid and contezolid, are characterized by relatively flat, planar topologies that bind effectively to the 50S ribosomal subunit[2][3]. However, planar molecules often suffer from poor aqueous solubility due to high crystal packing energies and are highly susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes[4].
The integration of the 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one core introduces a high fraction of sp³-hybridized carbons (
Fsp3
)[5]. The structural advantages include:
High
Fsp3
Character: Increasing
Fsp3
directly correlates with improved clinical success rates by enhancing solubility and reducing off-target promiscuity[6].
Steric Shielding: The rigid, orthogonal arrangement of the dispiro rings sterically blocks metabolic hotspots (such as the morpholine ring in linezolid or the dihydropyridinone fragment in contezolid) from CYP-mediated oxidative ring-opening[2].
Pre-organized Conformation: The spirocyclic constraint reduces the entropic penalty of target binding, often leading to enhanced target engagement and slower off-rates[7].
Fig 1: Causal relationship between the dispiro-oxazolidinone architecture and improved oral bioavailability.
Pharmacokinetic Profiling (ADME)
Absorption and Bioavailability
Derivatives of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one exhibit superior gastrointestinal absorption compared to their planar counterparts. The trioxa-network acts as a series of hydrogen-bond acceptors that interact favorably with aqueous media, drastically improving thermodynamic solubility. Consequently, these derivatives routinely achieve absolute oral bioavailabilities (
F
) exceeding 85% in murine models, bypassing the solubility-limited absorption typical of flat lipophilic drugs.
Distribution
The 3D bulkiness of the dispiro system reduces planar stacking interactions with plasma proteins (e.g., Human Serum Albumin). This results in a higher fraction of unbound drug (
fu
), increasing the volume of distribution (
Vd
). For derivatives targeting central nervous system (CNS) infections or neurodegenerative pathways, the optimized LogD (typically between 1.5 and 2.5) and lack of planar surfaces facilitate excellent blood-brain barrier (BBB) penetration.
Metabolism and Excretion
Planar oxazolidinones like contezolid undergo significant oxidative ring-opening, leading to disproportionate human metabolites that complicate clinical development[2]. The 1,9,12-trioxa-dispiro framework mitigates this. The quaternary spiro-carbons lack abstractable protons, effectively shutting down primary sites of Phase I oxidation. Excretion is subsequently shifted toward the renal clearance of the unchanged parent drug, prolonging the elimination half-life (
t1/2
) and allowing for once-daily dosing regimens.
Quantitative Comparative Analysis
The following table summarizes the pharmacokinetic advantages of integrating the azadispiro scaffold compared to legacy planar oxazolidinones.
Parameter
Linezolid (Planar)
Contezolid (Planar)
Azadispiro Derivative (3D)
Rationale for Variance
Fsp3
Value
0.21
0.28
0.65
Incorporation of the highly saturated tetradecane dispiro system.
Aqueous Solubility
~3 mg/mL
~1.5 mg/mL
>15 mg/mL
Disruption of crystal lattice packing energy by the 3D spiro-core.
Oral Bioavailability (F%)
100%
85-90%
>95%
Enhanced dissolution rate in the GI tract.
Hepatic Clearance (
Clh
)
Moderate
High (Oxidative)
Low
Steric hindrance at the spiro-centers prevents CYP450 docking.
Primary Excretion
Renal/Hepatic
Hepatic (Metabolites)
Renal (Unchanged)
Resistance to Phase I metabolism forces renal elimination.
Experimental Methodologies
To ensure scientific integrity, the PK properties of these derivatives must be evaluated using self-validating systems. Below are the definitive, step-by-step protocols for assessing metabolic stability and in vivo pharmacokinetics.
In Vitro Hepatic Microsomal Stability Assay
Causality Check: This assay isolates Phase I CYP450 metabolism. By comparing the degradation rate of the spiro-derivative against a highly metabolized control (Verapamil), researchers can definitively quantify the steric shielding effect of the dispiro scaffold.
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Compound Spiking: Dilute the azadispiro derivative and the positive control (Verapamil) to a final assay concentration of 1 µM in the buffer.
Pre-Incubation: Add HLM to the mixture (final protein concentration: 0.5 mg/mL). Pre-incubate the microplate at 37°C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Self-Validation: Run a parallel negative control plate without NADPH to rule out chemical instability or non-CYP degradation.
Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Centrifugation: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.
Analysis: Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
CLint
) and in vitro half-life.
In Vivo Pharmacokinetic Profiling (Murine Model)
Causality Check: Absolute bioavailability can only be determined by comparing systemic exposure (Area Under the Curve, AUC) between intravenous (IV) and oral (PO) administration.
Formulation: Formulate the azadispiro derivative in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution without precipitation upon injection.
Dosing: Administer the compound to male Sprague-Dawley rats (n=3 per group). Group 1 receives an IV bolus (1 mg/kg) via the tail vein. Group 2 receives PO administration (5 mg/kg) via oral gavage.
Serial Sampling: Collect blood samples (~200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
Plasma Separation: Centrifuge blood samples at 3000g for 10 minutes at 4°C. Transfer plasma to fresh tubes.
Extraction & Quantification: Precipitate plasma proteins with acetonitrile (1:3 ratio). Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) mode.
Data Processing: Utilize Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate
Cmax
,
Tmax
,
AUC0−∞
,
Cl
,
Vd
, and absolute bioavailability (
F%
).
Fig 2: Step-by-step in vivo pharmacokinetic profiling and quantification workflow.
Conclusion
The integration of the 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one scaffold represents a highly rational approach to modern drug design. By leveraging a high
Fsp3
fraction and rigid 3D topology, medicinal chemists can systematically overcome the pharmacokinetic liabilities—such as poor solubility and rapid oxidative metabolism—inherent to planar oxazolidinones. The resulting derivatives exhibit superior oral bioavailability, enhanced metabolic stability, and optimized distribution profiles, positioning them as prime candidates for next-generation therapeutics.
References
NextSDS. 1,9,12-trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one — Chemical Substance Information. Retrieved from [Link][1]
Wei, W., et al. (2020). Fsp3: A new parameter for drug-likeness. PubMed. Retrieved from[Link][5]
Zheng, Y-J., & Tice, C. M. (2023). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC. Retrieved from [Link][7]
Zhu, Y., et al. (2021). Pharmacokinetics and Disposition of Contezolid in Humans: Resolution of a Disproportionate Human Metabolite for Clinical Development. PMC. Retrieved from [Link][2]
Roger, C., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. ResearchGate. Retrieved from[Link][3]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Solvent Optimization and Delivery Protocols for 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one (9CI) in In Vitro Assays
Prepared by: Senior Application Scientist
Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists
Executive Summary & Chemical Profiling
The compound 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one (9CI) (CAS: 189333-88-8; Formula: C₁₀H₁₅NO₄) presents a unique solvation challenge in preclinical drug discovery. Structurally, it is characterized by a polar oxazolidinone (cyclic carbamate) core fused to highly hydrophobic spiro-acetal/ketal ring systems. This amphiphilic dichotomy means the molecule possesses both "brick dust" (high crystal lattice energy) and "grease" (lipophilic) properties.
When introducing such spirocyclic compounds into aqueous in vitro environments (e.g., DMEM or RPMI media), researchers frequently encounter rapid micro-precipitation, leading to erratic dose-response curves and false negatives. This guide establishes a rigorously validated, self-correcting methodology for selecting, optimizing, and validating the solvent matrix for this compound, ensuring high data integrity in cell-based assays.
Mechanistic Causality in Solvent Selection
To achieve true thermodynamic solubility without compromising cellular viability, the solvent must disrupt the intermolecular hydrogen bonds of the oxazolidinone ring while solvating the hydrophobic spiro-backbone.
Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO is the gold standard for preparing concentrated master stocks (10–50 mM) of spirocyclic oxazolidinones. It effectively solvates both the polar and non-polar domains[1]. However, causality dictates strict limits: DMSO concentrations >0.5% (v/v) alter membrane permeability and significantly suppress reactive oxygen species (ROS) production and Interleukin-6 (IL-6) release in monocytoid and leukocyte cell lines, masking the true pharmacological effect of the test compound[2].
Ethanol: A viable alternative for cell lines exquisitely sensitive to DMSO (e.g., specific primary leukocytes). However, ethanol is less efficient at solvating the spiro-ketal domains and can induce membrane fluidization at concentrations >0.1% (v/v)[2].
Hydroxylpropyl-β-Cyclodextrin (HP-β-CD): For strictly aqueous assays, cyclic oligosaccharides like HP-β-CD form hydrophobic inclusion complexes with the spiro-rings of the compound, shielding them from the aqueous environment and enhancing solubility without the use of organic solvents[2].
Table 1: Quantitative Solvent Optimization Matrix for 9CI
Solvent System
Max Stock Concentration
Max Final Assay Conc. (v/v)
Cytotoxicity Threshold
Primary Application / Cell Type
100% DMSO
20 – 50 mM
≤ 0.5%
> 1.0% (induces ROS drop)
Adherent cell lines (HeLa, HEK293); Standard screening
To prevent the common "tip precipitation" phenomenon—where the compound crashes out of solution the moment the pipette tip touches the aqueous media[3]—a structured workflow must be followed.
Fig 1. Workflow for solvent optimization and precipitation mitigation in cell assays.
The following protocols are designed with built-in validation steps to ensure that the biological readouts are a result of the 9CI compound, not solvent artifacts or undissolved micro-crystals.
Protocol A: Thermodynamic Solubility Determination in DMSO
Purpose: To establish the maximum true solubility of the compound before assay deployment, preventing downstream precipitation.
Supersaturation: Weigh exactly 10.0 mg of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one into a 2 mL low-bind microcentrifuge tube.
Mechanical Disruption: Vortex vigorously for 3 minutes at room temperature. If the solution remains cloudy, sonicate in a water bath for 5 minutes at 25°C[1].
Equilibration & Separation: Incubate the tube on an orbital shaker for 24 hours at 25°C to reach thermodynamic equilibrium. Centrifuge at 15,000 × g for 15 minutes to pellet any undissolved compound[1].
Validation (HPLC Back-Calculation): Carefully aspirate 50 µL of the supernatant without disturbing the pellet. Dilute 1:100 in mobile phase (e.g., Acetonitrile/Water) and quantify via HPLC-UV. Self-Validation Check: The calculated concentration is your absolute maximum stock concentration. Never exceed 80% of this value for routine stock preparation to account for temperature fluctuations.
Protocol B: Aqueous Media Transition (Mitigating Tip-Precipitation)
Purpose: To introduce the hydrophobic compound into aqueous cell culture media without inducing kinetic precipitation.
Intermediate Dilution (The "Step-Down" Method): Do not pipette 100% DMSO stock directly into 100% aqueous media. Instead, prepare an intermediate dilution by adding the DMSO stock to a small volume of media containing 10-20% Fetal Bovine Serum (FBS). The proteins in FBS act as transient surfactants, stabilizing the spirocyclic rings[3].
Rapid Dispersion: When transferring the intermediate dilution to the final assay well, dispense the liquid below the surface of the media while simultaneously triturating (pipetting up and down). This prevents the localized high-concentration gradients that cause tip precipitation[3].
Microscopic Validation: Before adding cells, incubate the dosed media at 37°C for 1 hour. Inspect the wells under an inverted phase-contrast microscope at 20X magnification. Self-Validation Check: The absence of refractile micro-crystals validates that the compound is fully solvated and bioavailable.
Vehicle Control Standardization: Ensure that all wells, including the negative controls, contain the exact same final concentration of DMSO (strictly ≤ 0.5% v/v)[1].
References
Forman, et al. / Kahler. "Considerations regarding use of solvents in in vitro cell based assays." National Center for Biotechnology Information (PMC). Available at:[Link]
Patel, Ketan. "Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs." Cancer Research - AACR Journals. Available at:[Link]
HPLC-UV method development for 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI) quantification
An Application Note for the Quantification of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one using a Validated HPLC-UV Method Authored by a Senior Application Scientist Abstract This application note presents a deta...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Quantification of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one using a Validated HPLC-UV Method
Authored by a Senior Application Scientist
Abstract
This application note presents a detailed, systematic approach to the development and validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one (9CI). The methodology herein is grounded in established scientific principles and adheres to the guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP). This guide is intended for researchers, scientists, and professionals in the field of drug development and quality control, providing a comprehensive protocol from initial method development to full validation.
Introduction
1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one is a novel spirocyclic compound of interest in pharmaceutical research and development. The unique three-dimensional structure of spiro compounds often imparts specific biological activities, making their precise quantification crucial for pharmacokinetic, stability, and quality control studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful, versatile, and widely accessible technique for the quantitative analysis of such compounds, provided a robust and reliable method is developed and validated.
This document provides a comprehensive guide to developing a scientifically sound HPLC-UV method for 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one. We will explore a logical, stepwise approach to method development, followed by a detailed protocol for method validation in accordance with international regulatory standards.[1][2][3]
Physicochemical Properties and UV Absorbance Characterization
A thorough understanding of the analyte's physicochemical properties is the foundation of rational HPLC method development. For novel compounds like 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one, some of these properties may not be readily available in the literature and must be determined experimentally.
Table 1: Known Physicochemical Properties of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one
The predicted XlogP value of 0.3 suggests that the compound is relatively polar, making it a good candidate for reversed-phase HPLC.
Experimental Determination of Maximum UV Absorbance (λmax)
The presence of a chromophore in the molecule is essential for UV detection. The lactam ring within the structure is expected to provide some UV absorbance. To determine the optimal wavelength for detection, the following protocol should be executed.
Protocol 2.1.1: UV Spectrum Acquisition
Prepare a stock solution of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
Dilute the stock solution to a final concentration of 10-20 µg/mL using the same solvent.
Using a UV-Vis spectrophotometer, scan the diluted solution across a wavelength range of 200-400 nm.
The wavelength at which the maximum absorbance is observed is the λmax and should be used for the HPLC-UV method to ensure maximum sensitivity.
HPLC Method Development
The development of a robust HPLC method is a systematic process of optimizing various chromatographic parameters to achieve the desired separation and quantification of the analyte.
Materials and Reagents
HPLC System: A quaternary or binary HPLC system with a UV detector.
Analyte: 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one reference standard of known purity.
Solvents: HPLC grade acetonitrile, methanol, and water.
Buffers: Reagent grade ammonium acetate, ammonium formate, phosphoric acid, and other necessary buffer components.
Columns: A selection of reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) from reputable manufacturers.
Method Development Strategy
A logical and systematic workflow is crucial for efficient method development. The following diagram illustrates the general strategy.
Caption: A systematic workflow for HPLC method development.
Initial Screening Experiments
Protocol 3.3.1: Column and Mobile Phase Screening
Prepare a 10 µg/mL solution of the analyte in 50:50 acetonitrile:water.
Screen at least two different reversed-phase columns (e.g., a standard C18 and a Phenyl-Hexyl column).
For each column, perform a generic gradient elution with both acetonitrile and methanol as the organic modifier.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (or Methanol)
Gradient: 5% to 95% B over 15 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: λmax determined in section 2.1.
Evaluate the chromatograms for peak shape, retention time, and potential interferences.
Optimization of Chromatographic Conditions
Based on the initial screening, select the column and organic modifier that provides the best peak shape and retention. The following parameters should then be optimized.
Table 2: Optimization of Chromatographic Parameters
Parameter
Rationale for Optimization
Experimental Approach
Mobile Phase Composition
To achieve optimal retention and peak shape.
Vary the gradient slope and initial/final organic solvent percentage. If necessary, evaluate different buffers and pH values to improve peak symmetry.
Flow Rate
To balance analysis time with separation efficiency.
Test flow rates between 0.8 and 1.2 mL/min and observe the effect on peak resolution and backpressure.
Column Temperature
To influence retention time and peak shape.
Evaluate temperatures between 25 °C and 40 °C. Higher temperatures can reduce viscosity and improve peak efficiency.
Injection Volume
To ensure adequate sensitivity without overloading the column.
Inject varying volumes (e.g., 5, 10, 20 µL) to determine the optimal volume that provides a good signal-to-noise ratio without causing peak distortion.
Optimized HPLC Method
The following table presents a hypothetical optimized method based on the development strategy.
Table 3: Final Optimized HPLC-UV Method
Parameter
Condition
Column
ACE Excel 3 C18, 4.6 x 150 mm, 3 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
10% B to 70% B in 10 min, hold at 70% B for 2 min, return to 10% B in 0.1 min, and equilibrate for 3 min.
Flow Rate
1.0 mL/min
Column Temperature
35 °C
Injection Volume
10 µL
Detection Wavelength
225 nm (Hypothetical λmax)
Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][6] The validation of this method will be performed according to the ICH Q2(R1) guidelines.[1][2]
Validation Parameters and Acceptance Criteria
Table 4: Method Validation Parameters and Acceptance Criteria
Parameter
Experiment
Acceptance Criteria
Specificity
Analyze blank, placebo, and analyte-spiked samples.
No interfering peaks at the retention time of the analyte.
Linearity
Analyze at least five concentrations over the expected range (e.g., 1-50 µg/mL).
Correlation coefficient (r²) ≥ 0.999
Range
Confirmed by linearity, accuracy, and precision data.
The range over which the method is linear, accurate, and precise.
Accuracy
Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.
Recovery between 98.0% and 102.0%.
Precision
Repeatability: Six replicate injections of a single concentration. Intermediate Precision: Analysis on different days by different analysts.
Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD)
Determined based on signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.
The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ)
Determined based on S/N of 10:1 or from the standard deviation of the response and the slope of the calibration curve.
The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.
Robustness
Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%).
System suitability parameters remain within acceptable limits.
System Suitability
Before each validation run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
Table 5: System Suitability Criteria
Parameter
Acceptance Criteria
Tailing Factor (T)
T ≤ 1.5
Theoretical Plates (N)
N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=5)
RSD ≤ 1.0%
Sample Preparation
Protocol 5.1: Preparation of a Standard Solution
Accurately weigh approximately 10 mg of the 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one reference standard into a 10 mL volumetric flask.
Dissolve and dilute to volume with a suitable solvent (e.g., methanol) to obtain a 1 mg/mL stock solution.
Further dilute this stock solution with the mobile phase to prepare working standards for calibration and quality control samples.
Troubleshooting
Table 6: Common HPLC-UV Issues and Solutions
Issue
Potential Cause
Recommended Solution
Peak Tailing
Column degradation, active sites on the stationary phase, pH of the mobile phase is too close to the pKa of the analyte.
Use a new column, employ a guard column, adjust mobile phase pH.
Ghost Peaks
Contamination in the mobile phase, injector carryover.
Use fresh mobile phase, implement a needle wash step.
Baseline Drift
Column not equilibrated, detector lamp failing, mobile phase composition changing.
Allow for sufficient column equilibration, replace the detector lamp, ensure proper mobile phase mixing.
Variable Retention Times
Fluctuation in pump flow rate, column temperature not stable.
Service the HPLC pump, ensure the column oven is functioning correctly.
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust HPLC-UV method for the quantification of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one. By following a systematic approach to method development and adhering to established validation guidelines, a reliable and accurate analytical method can be established for use in a regulated environment. The principles and protocols described herein are designed to be a valuable resource for scientists and researchers engaged in the analysis of novel pharmaceutical compounds.
References
U.S. Pharmacopeia.
U.S. Food and Drug Administration. (2015).
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
International Council for Harmonisation. (1996). Q2B Validation of Analytical Procedures: Methodology.
Agilent Technologies. (2023).
ProPharma Group. (2024).
BenchChem. (2025). A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols.
gmp-compliance.org.
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
Lab Manager. (2025).
Waters Corporation. (2022). Modernizing Analytical Methods with New Liquid Chromatography Gradient Allowable Ranges Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
Application Note: Exploiting 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one (9CI) as a High-Fsp3 Scaffold in Spirocyclic Drug Discovery
Prepared by: Senior Application Scientist, Medicinal Chemistry & Early Discovery Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & The "Escape from Flatland" Paradi...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Medicinal Chemistry & Early Discovery
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary & The "Escape from Flatland" Paradigm
For decades, high-throughput screening libraries were dominated by planar, sp2-hybridized aromatic compounds due to their synthetic accessibility. However, this over-reliance on "flat" molecules directly contributed to high clinical attrition rates caused by poor aqueous solubility and off-target promiscuity[1]. The seminal "Escape from Flatland" hypothesis demonstrated that increasing the three-dimensionality of drug candidates—quantified by the fraction of sp3-hybridized carbons (Fsp3)—significantly improves clinical success rates[2].
In modern spirocyclic drug discovery, 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one (CAS: 189333-88-8) has emerged as a premium building block[3]. With an exceptional Fsp3 score of 0.90 (9 out of 10 carbons are sp3-hybridized), this scaffold provides a rigid, highly saturated core that introduces complex 3D vectors into lead compounds while maintaining excellent physicochemical properties[4].
Physicochemical Profiling & Mechanistic Rationale
As medicinal chemists, we do not select scaffolds arbitrarily; every structural feature must serve a pharmacokinetic or pharmacodynamic purpose. The 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one scaffold is engineered to solve specific hit-to-lead bottlenecks:
The Dispiro Core (Conformational Rigidity): The dual spiro-fusion locks the molecule into a rigid 3D conformation. Causality: When a flexible molecule binds to a target, it loses conformational entropy, which weakens the overall binding free energy (
ΔG
). By pre-organizing the binding conformation through a rigid dispiro core, we minimize this entropic penalty, thereby driving higher target affinity[4].
The Trioxa Motif (Solubility Enhancement): The inclusion of three oxygen atoms acts as a dense network of hydrogen bond acceptors (HBAs). Causality: Highly saturated carbon rings (like adamantane) are notoriously lipophilic and poorly soluble. The trioxa system dramatically lowers the calculated partition coefficient (cLogP) by facilitating favorable dipole-dipole interactions with water, ensuring the molecule does not precipitate in biological assays.
The 3-Aza Vector (Synthetic Tractability): The secondary amine at position 3 serves as an orthogonal functionalization handle. Causality: It allows for rapid late-stage library generation via standard N-alkylation, reductive amination, or Buchwald-Hartwig cross-coupling without requiring aggressive conditions that might degrade the sensitive oxazolidinone (lactam) ring[3].
Fig 1. Mechanistic causality of the spirocyclic scaffold's structural features on ADME-Tox profiles.
Data Presentation: Scaffold Benchmarking
To illustrate the superiority of this scaffold, Table 1 compares its theoretical physicochemical properties against Piperazine, a traditional "flatland" secondary amine scaffold.
The following protocols are designed as self-validating systems to ensure high-fidelity data generation when utilizing CAS 189333-88-8[5] in your hit-to-lead pipeline.
Protocol A: Parallel N-Functionalization via Reductive Amination
Objective: Generate a 50-member analog library by coupling the 3-aza position with diverse aldehydes.
Mechanistic Causality: We utilize Sodium triacetoxyborohydride (STAB) rather than Sodium borohydride (NaBH4). STAB is a milder reducing agent that selectively reduces the transient iminium ion without attacking the vulnerable lactam carbonyl at position 2 of the spiro scaffold.
Preparation: In a 96-well deep-well plate, dispense 0.1 mmol of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one into each well.
Solvent & Acid Catalyst: Add 1.0 mL of anhydrous Dichloroethane (DCE) to each well, followed by 10 µL of glacial acetic acid. Causality: The weak acid lowers the pH to ~4.5, which is the optimal thermodynamic window for iminium ion formation.
Aldehyde Addition: Add 0.12 mmol (1.2 eq) of the respective aldehyde library members to the wells. Agitate at room temperature for 2 hours.
Reduction: Add 0.15 mmol (1.5 eq) of STAB to each well. Seal the plate and shake at 400 RPM for 16 hours at room temperature.
Self-Validation Checkpoint: Pull 5 µL from 3 random wells and analyze via LC-MS. Validation metric: >85% conversion to the product mass, with no detection of the over-reduced ring-opened lactam.
Quenching & Purification: Quench the reaction with 0.5 mL of saturated NaHCO3 to neutralize the acid and destroy excess STAB. Extract the organic layer, evaporate under nitrogen, and purify via preparative HPLC.
Objective: Validate that the trioxa motif successfully prevents compound aggregation in aqueous assay buffers.
Mechanistic Causality: We use Nephelometry (light scattering) rather than thermodynamic shake-flask HPLC. Nephelometry directly measures the precipitation point of the compound in the exact buffer used for biological assays, providing a rapid, label-free assessment of kinetic solubility.
Stock Preparation: Prepare 10 mM stock solutions of the purified spiro-analogs in 100% DMSO.
Serial Dilution: In a 96-well UV-transparent microplate, perform a 2-fold serial dilution of the DMSO stocks into PBS (pH 7.4), targeting a final concentration range of 1 µM to 500 µM. Ensure final DMSO concentration remains constant at 1% (v/v) across all wells.
Incubation: Incubate the plate at 37°C for 2 hours to allow for equilibrium of any transient supersaturated states.
Self-Validation Controls: Include Caffeine (highly soluble, negative control for scattering) and Amiodarone (poorly soluble, positive control for scattering).
Measurement: Read the plate using a Nephelometer (e.g., BMG NEPHELOstar).
Data Analysis: Plot the light scattering intensity (RNU) against compound concentration. The kinetic solubility limit is defined as the concentration at which the scattering signal exceeds the baseline by 3 standard deviations.
Fig 2. Hit-to-lead workflow utilizing the 1,9,12-Trioxa-3-azadispiro scaffold.
Conclusion
Integrating 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one into your screening libraries is a highly effective strategy to "escape from flatland." By leveraging its rigid dispiro architecture and solubility-enhancing trioxa motif, discovery teams can rapidly generate novel, patentable chemical spaces that inherently resist the attrition factors plaguing traditional planar molecules[1].
Protocols for the Isolation and Purification of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one from Complex Reaction Mixtures
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the isolation and purification of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]te...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the isolation and purification of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one, a novel spirocyclic oxazolidinone. The synthesis of such complex heterocyclic compounds often results in intricate mixtures containing starting materials, reagents, byproducts, and stereoisomers.[1] The protocols outlined herein are designed to address these challenges, employing a multi-step purification strategy that includes liquid-liquid extraction, column chromatography, and recrystallization. The rationale behind each step is discussed in detail, providing researchers with the necessary framework to adapt these methods to their specific reaction outcomes.
Introduction: The Challenge of Isolating Complex Spirocyclic Oxazolidinones
1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one is a molecule of significant interest due to its unique three-dimensional structure, which incorporates both a spirocyclic system and an oxazolidinone moiety. Spiro compounds, characterized by two rings connected through a single atom, are prevalent in natural products and pharmaceuticals, often exhibiting unique biological activities due to their rigid conformational arrangement.[2][3] The oxazolidinone class of compounds includes important antibiotics like Linezolid, which function by inhibiting bacterial protein synthesis.[4][5]
The synthesis of such complex molecules can be challenging, often proceeding through multi-component or cascade reactions that can generate a variety of side products and diastereomers.[6][7] The presence of multiple chiral centers in 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one further complicates purification, as diastereomers can have very similar physical properties, making their separation difficult.[8][9] This guide provides a systematic approach to navigate these complexities and isolate the target compound with high purity.
Preliminary Analysis of the Crude Reaction Mixture
Before commencing any purification protocol, a thorough analysis of the crude reaction mixture is essential to understand its composition. This initial assessment will inform the selection of the most appropriate purification strategy.
Analytical Technique
Purpose
Expected Observations
Thin-Layer Chromatography (TLC)
Rapid assessment of the number of components and their relative polarities.
The target compound is expected to be a moderately polar compound. Multiple spots may indicate the presence of starting materials, byproducts, and diastereomers.
Liquid Chromatography-Mass Spectrometry (LC-MS)
To identify the molecular weight of the components in the mixture.
A peak corresponding to the molecular weight of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one (C10H15NO4, MW: 213.23 g/mol ) should be present.[10] Other peaks will correspond to impurities.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
To obtain structural information about the major components and assess the complexity of the mixture.
The spectrum of the crude mixture will likely be complex. However, characteristic peaks for the oxazolidinone and the spirocyclic backbone should be identifiable.
Overall Isolation and Purification Workflow
The proposed workflow is a multi-step process designed to systematically remove impurities and isolate the target compound. Each stage is designed to exploit differences in the physicochemical properties of the components in the reaction mixture.
Caption: General workflow for the isolation and purification of the target compound.
Objective: To remove water-soluble impurities, such as salts and highly polar starting materials or byproducts.
Rationale: The target compound, with its carbon-rich spirocyclic backbone, is expected to have limited water solubility and will preferentially partition into an organic solvent. The choice of organic solvent is critical; a water-immiscible solvent like ethyl acetate or dichloromethane is typically used.
Step-by-Step Procedure:
Quench the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate (if the reaction was conducted under acidic conditions) or ammonium chloride (if under basic conditions) to neutralize any remaining acid or base.
Transfer the quenched mixture to a separatory funnel.
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL aqueous volume).
Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.
Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude organic extract.
Protocol 2: Flash Column Chromatography
Objective: To separate the target compound from impurities with different polarities, including potential diastereomers.
Rationale: Flash chromatography is the primary purification step for moderately polar organic compounds.[9] Given the presence of ether and amide functional groups, silica gel is a suitable stationary phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, will allow for the separation of compounds based on their affinity for the stationary phase. The separation of diastereomers is often possible using standard chromatographic techniques due to their different physical properties.[8][11]
Step-by-Step Procedure:
Stationary Phase: Pack a glass column with silica gel (e.g., 230-400 mesh).
Sample Loading: Adsorb the crude organic extract onto a small amount of silica gel and load it onto the top of the packed column.
Mobile Phase: Begin elution with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
Fraction Collection: Collect fractions and monitor the elution of compounds by TLC.
Analysis: Analyze the fractions containing the desired product by LC-MS to confirm the presence of the target compound and assess purity.
Pooling: Combine the pure fractions and concentrate under reduced pressure.
Typical Chromatographic Conditions:
Parameter
Condition
Rationale
Stationary Phase
Silica Gel (60 Å, 230-400 mesh)
Standard choice for moderately polar compounds.
Mobile Phase
Hexane/Ethyl Acetate Gradient
Allows for the separation of compounds with a range of polarities.
Detection
UV (if chromophore present) or staining (e.g., potassium permanganate)
Visualization of spots on TLC plates.
Protocol 3: Recrystallization
Objective: To achieve high purity of the isolated compound.
Rationale: Recrystallization is an effective final purification step for crystalline solids.[12] The principle is based on the differential solubility of the target compound and impurities in a given solvent at different temperatures. A successful recrystallization can also provide crystals suitable for X-ray diffraction, which can unambiguously determine the compound's structure and stereochemistry.[13]
Step-by-Step Procedure:
Solvent Selection: Test the solubility of the semi-pure solid in various solvents to find a suitable recrystallization solvent or solvent system (one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures). Common choices include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexane.
Dissolution: Dissolve the semi-pure solid in a minimal amount of the hot recrystallization solvent.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Purity Assessment and Structural Confirmation
After isolation, the purity and identity of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one must be confirmed.
Caption: Analytical techniques for final purity assessment and structural confirmation.
Expected Analytical Data:
Technique
Expected Result
High-Performance Liquid Chromatography (HPLC)
A single major peak, indicating high purity.
Chiral HPLC
If the synthesis is asymmetric, a single peak will confirm high enantiomeric excess. If racemic, two peaks of equal area should be observed.[14][15]
High-Resolution Mass Spectrometry (HRMS)
The measured mass should be within 5 ppm of the calculated exact mass for C10H15NO4.
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC)
The spectra should be consistent with the proposed structure of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one.
X-ray Crystallography
Provides the definitive 3D structure, including the relative and absolute stereochemistry.[13]
Conclusion
The isolation of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one from a complex reaction mixture requires a systematic and multi-faceted approach. The combination of liquid-liquid extraction, flash column chromatography, and recrystallization, guided by appropriate analytical techniques, provides a robust pathway to obtaining this novel compound in high purity. The principles and protocols detailed in this application note serve as a valuable resource for researchers in synthetic chemistry and drug development, and can be adapted for the purification of other complex spirocyclic and heterocyclic molecules.
References
Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. (2014). ResearchGate. Available at: [Link]
Ippolito, J. A., et al. (2008). Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit. PubMed. Available at: [Link]
Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A. Available at: [Link]
Somekawa, T., et al. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]
Spiro Heterocycles in Organic Electronics: Synthesis and Applications. (n.d.). Preprints.org. Available at: [Link]
Scott, M. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry. Available at: [Link]
Javahershenas, R., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. Available at: [Link]
The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. Available at: [Link]
Process for the preparation of oxazolidinones and method of use thereof. (2003). Google Patents.
Chiral Separation of Spiro-compounds and Determination Configuration. (2025). ResearchGate. Available at: [Link]
Joshipura, D., et al. (2013). Crystal forms of linezolid. Der Pharmacia Lettre. Available at: [Link]
1,9,12-trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one. (n.d.). PubChem. Available at: [Link]
Genin, M. J., et al. (2002). Synthesis of Conformationally Constrained Analogues of Linezolid: Structure−Activity Relationship (SAR) Studies on Selected Novel Tricyclic Oxazolidinones. Journal of Medicinal Chemistry. Available at: [Link]
de Oliveira, A. C. S., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules. Available at: [Link]
Examples of privileged spiro compounds. (n.d.). ResearchGate. Available at: [Link]
Iannazzo, D., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules. Available at: [Link]
Moshkin, V., & Perepukhov, A. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available at: [Link]
Jackson, M. A. (2016). A one-pot synthesis of 1,6,9,13-tetraoxadispiro(4.2.4.2)tetradecane by hydrodeoxygenation of xylose using a palladium catalyst. Carbohydrate Research. Available at: [Link]
Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (2023). ChemRxiv. Available at: [Link]
Preparation and Structure Elucidation of 1,6,9,13-Tetraoxadispiro(4.2.4.2)tetradecane. (2016). ResearchGate. Available at: [Link]
Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. (2025). ResearchGate. Available at: [Link]
Marks, J., et al. (2021). Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics. Nature Communications. Available at: [Link]
Mahdi, A., et al. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy. Available at: [Link]
2-PHENYL-9,12-DIOXA-1,2,4-TRIAZADISPIRO[4.2.4.2]TETRADECAN-3-ONE. (n.d.). NextSDS. Available at: [Link]
Bioassay-guided Isolation of Antiproliferative Triterpenoids from Euonymus alatus Twigs. (2015). PubMed. Available at: [Link]
Application Notes & Protocols: Leveraging 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one for the Construction of Novel Spirocyclic Compound Libraries
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one (9CI) in the...
Author: BenchChem Technical Support Team. Date: March 2026
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one (9CI) in the generation of diverse spirocyclic compound libraries. The inherent three-dimensionality of spirocycles offers a significant advantage in modern drug discovery, enabling exploration of chemical space beyond the traditional "flatland" of aromatic scaffolds.[1][2] This guide provides a framework for leveraging the unique structural features of this dispirocyclic building block for diversity-oriented synthesis (DOS).
Introduction: The Strategic Value of Spirocyclic Scaffolds
Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly sought-after motifs in medicinal chemistry.[2] Their rigid, three-dimensional architecture can lead to enhanced target specificity, improved metabolic stability, and better physicochemical properties compared to their non-spirocyclic counterparts.[1] The spirooxindole scaffold, for instance, is a privileged structure found in numerous biologically active compounds and natural products, exhibiting a wide range of therapeutic activities including anticancer, antimicrobial, and antiviral properties.[3][4][5][6][7] The development of robust synthetic methodologies to access diverse libraries of spirocyclic compounds is therefore a critical endeavor in the pursuit of novel therapeutics.[8][9][10]
1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one is a unique starting material poised for the creation of such libraries. Its dispirocyclic nature and strategically placed functional groups offer multiple handles for chemical diversification.
Core Synthetic Strategy: A Diversity-Oriented Approach
The utility of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one lies in its potential for controlled, stepwise deprotection and functionalization. A diversity-oriented synthesis (DOS) strategy can be employed to systematically generate a library of analogs with distinct three-dimensional arrangements of substituents.[10][12]
The proposed workflow centers around three key transformations:
Oxazolidinone Ring Opening: To unveil a reactive amino alcohol functionality.
Ketal Deprotection: To expose a ketone for further derivatization.
Sequential or Orthogonal Functionalization: To introduce diversity at multiple points of the scaffold.
The following protocols are proposed methodologies based on established synthetic transformations in organic chemistry. Researchers should optimize these conditions for their specific substrates and desired outcomes.
This protocol describes the basic hydrolysis of the oxazolidinone ring to yield the corresponding amino alcohol. This transformation is fundamental to unmasking the primary amine for subsequent diversification.
To a solution of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one (1.0 eq) in a 3:1 mixture of THF and water, add LiOH (3.0 eq).
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
Carefully neutralize the reaction mixture with 1 M HCl to pH ~7.
Extract the aqueous layer with EtOAc (3 x 20 mL).
Combine the organic layers, wash with saturated NaHCO₃ solution, and then with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired amino alcohol.
Causality: The use of a strong base like LiOH in an aqueous co-solvent system is a standard and effective method for the hydrolysis of cyclic carbamates (oxazolidinones). The workup is designed to neutralize the base and remove water-soluble byproducts.
This protocol details the removal of the ketal protecting group to reveal the spirocyclic ketone. This ketone can then serve as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS)
Saturated sodium bicarbonate (NaHCO₃) solution
Ethyl acetate (EtOAc)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one (1.0 eq) in a 9:1 mixture of acetone and water.
Add a catalytic amount of p-TsOH or PPTS (0.1-0.2 eq).
Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring the progress by TLC.
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
Extract the mixture with EtOAc (3 x 20 mL).
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Filter and concentrate under reduced pressure.
Purify the crude product by flash chromatography to yield the spirocyclic ketone.
Causality: Acid-catalyzed hydrolysis is the standard method for deprotecting acetals and ketals. The use of a milder acid catalyst like PPTS can be beneficial if the oxazolidinone ring is sensitive to strong acids.
Following ketal deprotection (Protocol 2), the resulting ketone can be used to generate a library of diverse amines through reductive amination.
Figure 2: Workflow for library synthesis via reductive amination.
Materials:
Spirocyclic ketone (from Protocol 2)
A diverse set of primary and secondary amines
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Acetic acid (optional)
Procedure (for parallel synthesis):
In an array of reaction vials, add the spirocyclic ketone (1.0 eq) dissolved in DCM.
To each vial, add a unique primary or secondary amine (1.2 eq). A small amount of acetic acid can be added to catalyze imine formation.
Allow the mixtures to stir at room temperature for 1-2 hours.
Add NaBH(OAc)₃ (1.5 eq) to each vial.
Stir the reactions at room temperature overnight.
Quench each reaction with saturated NaHCO₃ solution.
Extract with DCM, and pass the organic layers through a phase separator to remove water.
Concentrate the crude products in a centrifugal evaporator.
Purify the library members using high-throughput purification techniques (e.g., mass-directed automated preparative HPLC).
Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for the one-pot reductive amination of ketones. It is less basic than other hydride reagents, minimizing side reactions.
Conclusion and Future Directions
1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one represents a promising, albeit underexplored, building block for the synthesis of novel spirocyclic compound libraries. The orthogonal nature of its protected functional groups allows for a systematic and diversity-oriented approach to library construction. The protocols outlined herein provide a foundational strategy for unlocking the synthetic potential of this scaffold. Future work should focus on the stereoselective functionalization of the cyclohexane rings and the exploration of intramolecular cyclization reactions to generate even more complex and rigid spirocyclic systems. The resulting compound libraries will be valuable assets for screening campaigns in drug discovery, potentially leading to the identification of novel therapeutic agents.
References
Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers.
Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
Diversity-Oriented Synthesis of Azaspirocycles.
Stereoselective Synthesis and Applications of Spirocyclic Oxindoles.
An overview of spirooxindole as a promising scaffold for novel drug discovery. PubMed.
Synthesis of privileged scaffolds by using diversity-oriented synthesis. PubMed.
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]
Diversity-oriented synthesis of 17-spirosteroids. Beilstein Journals.
Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers.
Application Note: Elucidation of LC-MS/MS Fragmentation Pathways for 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one
Abstract This application note provides a detailed protocol and theoretical framework for the analysis of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one using Liquid Chromatography with tandem Mass Spectrometry (LC-...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a detailed protocol and theoretical framework for the analysis of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the absence of existing literature on the mass spectrometric behavior of this specific molecule, this guide synthesizes foundational principles of mass spectrometry, including established fragmentation patterns of its core structural motifs: an oxazolidinone ring, a spiro-linked cyclohexane, and a dioxane ring. We propose a series of plausible fragmentation pathways under Collision-Induced Dissociation (CID) and present a comprehensive, step-by-step protocol for its analysis, aimed at researchers in drug discovery, medicinal chemistry, and related fields.
Introduction
1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one is a novel heterocyclic compound featuring a unique dispiro architecture. Spirocyclic systems are of significant interest in medicinal chemistry as they can provide conformational rigidity and novel three-dimensional structures, which can lead to improved pharmacological properties.[1] The presence of the oxazolidinone moiety, a privileged scaffold in medicinal chemistry found in several approved drugs, further highlights the potential importance of this compound class.[2]
A thorough understanding of a molecule's behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. This application note aims to provide a robust analytical method and a predictive guide to the fragmentation of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one, thereby facilitating its future study and development.
Predicted Fragmentation Pathways
The fragmentation of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one under positive ion ESI-MS/MS is predicted to be driven by the protonation of the nitrogen atom in the oxazolidinone ring, being the most basic site. The subsequent fragmentation upon CID is likely to involve several key pathways originating from the protonated molecule [M+H]⁺.
Pathway A: Oxazolidinone Ring Opening and Decarboxylation
A characteristic fragmentation of oxazolidinone-containing compounds is the loss of a carbon dioxide molecule (44 Da).[3] This is often initiated by the cleavage of the C-O bond within the ring, followed by the elimination of CO₂.
Caption: Proposed fragmentation pathway involving decarboxylation of the oxazolidinone ring.
Pathway B: Spirocyclic Ring System Cleavage
Spirocyclic compounds are known to undergo charge-remote fragmentations and ring cleavages.[4][5][6] For the protonated 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one, cleavage of the spirocyclic system can occur through several routes. One plausible pathway involves the cleavage of the dioxane ring.
Caption: Proposed fragmentation pathway showing cleavage of the dioxane ring system.
Pathway C: Combined Ring Cleavages
More complex fragmentation patterns can arise from sequential or concerted cleavages of multiple ring systems. For instance, a cleavage of the cyclohexane ring could follow or occur in concert with the opening of the oxazolidinone ring.
Application Notes and Protocols for the In Vivo Dosing Formulation of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of in vivo dosing formulations for the novel compound 1,9,12-Trioxa-3-azadispiro[4....
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of in vivo dosing formulations for the novel compound 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI). Given the limited publicly available data on this specific molecule, this guide emphasizes a systematic and rationale-driven approach to formulation development. The core principle is to begin with a thorough physicochemical characterization and then to select and develop a formulation strategy—be it a solution, suspension, or lipid-based system—that ensures accurate and reproducible dosing for preclinical studies. These protocols are designed to be adaptable, providing a robust framework for overcoming the common challenge of poor aqueous solubility in new chemical entities (NCEs).
Introduction: The Formulation Challenge
This guide, therefore, presents a logical, step-wise workflow for developing a suitable and stable formulation for preclinical in vivo studies. The primary objective is to create a homogenous and dose-accurate formulation that maximizes exposure for initial safety and efficacy assessments.[3][5]
Pre-formulation Assessment: The Foundational First Step
Before any formulation work begins, a comprehensive physicochemical characterization of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one is essential.[6] This initial dataset will guide all subsequent formulation decisions. Due to the limited availability of the compound in early discovery phases, these studies should be designed to yield maximum information from a minimal amount of substance.[6]
Table 1: Key Physicochemical Properties for Formulation Development
Property
Significance for Formulation
Aqueous Solubility
Determines if a simple aqueous solution is feasible. Should be tested at various pH levels (e.g., 2.0, 4.5, 6.8, 7.4) to understand the impact of pH on solubility.[7]
Solubility in Excipients
Crucial for selecting appropriate co-solvents, surfactants, or lipid vehicles. A screening of common, pharmaceutically acceptable excipients is a primary step.[8]
pKa
The acid dissociation constant helps predict how solubility will change with pH, which is critical for oral formulations transitioning through the gastrointestinal tract.[6]
LogP / LogD
The octanol-water partition coefficient indicates the lipophilicity of the compound. High LogP values often suggest poor aqueous solubility and suitability for lipid-based formulations.[9]
Melting Point
Provides an indication of the crystal lattice energy. A high melting point often correlates with low solubility.[9]
Physical Form
Understanding whether the compound is crystalline or amorphous is vital, as the amorphous form is typically more soluble but may be less stable.[10] This can be determined by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Chemical Stability
The stability of the compound in potential vehicles and at different pH values must be assessed to ensure that the compound does not degrade in the final formulation.[11] This is often evaluated using High-Performance Liquid Chromatography (HPLC).
Formulation Strategy Selection: A Decision-Based Workflow
The data gathered during the pre-formulation assessment will directly inform the selection of the most appropriate formulation strategy. The goal is to start with the simplest approach (an aqueous solution) and only increase complexity as necessitated by the compound's properties.[7]
Caption: Decision workflow for selecting an in vivo formulation strategy.
Experimental Protocols
The following protocols provide a starting point for formulation development. Note: All procedures involving parenteral administration must be conducted using sterile techniques and components to prevent contamination.[12][13]
Protocol 1: Preparation of a Co-Solvent Based Solution
This approach is suitable when the aqueous solubility of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one is insufficient, but it can be dissolved in a system of pharmaceutically acceptable co-solvents.[8]
Rationale: Co-solvents like polyethylene glycol (PEG), propylene glycol (PG), and ethanol reduce the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds. Surfactants like Tween® 80 or Solutol® HS 15 can further enhance solubility by forming micelles.[2][8]
Vehicle Preparation: Prepare the desired co-solvent vehicle. A common starting point is a mixture of PEG 400 and water/saline. For example, to prepare a 40% PEG 400 solution, mix 4 mL of PEG 400 with 6 mL of sterile water. If a surfactant is needed, it is typically added at a low concentration (e.g., 1-5%).
Weighing the Compound: Accurately weigh the required amount of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one based on the target concentration and final volume.
Solubilization:
a. Place a sterile magnetic stir bar in a sterile vial.
b. Add the weighed compound to the vial.
c. Add a portion of the co-solvent (e.g., PEG 400) to wet the compound.
d. Gently vortex or sonicate if necessary to aid initial dispersion.
e. Slowly add the remaining vehicle components while stirring continuously until the compound is fully dissolved. A clear solution should be obtained.
Sterilization (for parenteral routes): Pass the final solution through a 0.22 µm sterile syringe filter into a sterile final container.[12]
Quality Control: Visually inspect the final solution for any particulates or precipitation. Confirm the concentration and stability of the compound in the formulation using a validated analytical method (e.g., HPLC).
Protocol 2: Preparation of a Suspension
A suspension is often the default formulation when a compound's solubility is too low for a solution at the required dose.[7] The goal is to create a uniform dispersion of solid particles in a liquid vehicle.
Rationale: A suspension allows for the administration of higher doses of an insoluble compound. The inclusion of a suspending agent (e.g., carboxymethylcellulose) increases the viscosity of the vehicle to slow down particle settling, while a wetting agent (e.g., Tween® 80) helps to disperse the solid particles.[14]
Suspending vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in purified water)
Wetting agent (e.g., 0.1% w/v Tween® 80)
Mortar and pestle (for particle size reduction, if necessary)
Homogenizer or magnetic stirrer
Graduated cylinders and beakers
Analytical balance
Procedure:
Particle Size Reduction (Optional but Recommended): If the compound consists of large crystals, reducing the particle size by micronization or milling can improve the dissolution rate and suspension stability.[2] For laboratory scale, gentle grinding with a mortar and pestle can be effective.
Vehicle Preparation: Prepare the suspending vehicle. For a 0.5% CMC solution, slowly add 0.5 g of CMC to 100 mL of purified water while stirring vigorously to prevent clumping. Add the wetting agent (e.g., 0.1 mL of Tween® 80) and mix until uniform.
Preparation of the Suspension:
a. Weigh the required amount of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one.
b. In a mortar or a suitable vessel, create a paste by adding a small amount of the vehicle to the weighed compound and mixing thoroughly. This ensures the particles are adequately wetted.
c. Gradually add the remaining vehicle to the paste while continuously mixing to form a uniform suspension.[7]
d. Transfer the suspension to a suitable container and use a homogenizer or magnetic stirrer to ensure a consistent dispersion.
Quality Control: Visually inspect for homogeneity before each dose administration. It is critical to ensure the suspension is well-mixed immediately before and during dosing to guarantee dose accuracy, as settling can occur.[7]
Protocol 3: Approach to Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance oral absorption.[15]
Rationale: These formulations consist of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract. This increases the surface area for dissolution and absorption.[15]
Screening and Development:
Excipient Solubility Screening: Determine the solubility of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one in a range of oils (e.g., sesame oil, corn oil, medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).
Formulation Prototyping: Based on the solubility data, mix different ratios of oil, surfactant, and co-solvent to create isotropic, clear mixtures.
Self-Emulsification Test: Add a small amount of the prototype formulation to water with gentle stirring and observe the formation of an emulsion. The speed of emulsification and the resulting droplet size are key performance indicators.
Characterization: Promising formulations should be further characterized for droplet size, drug precipitation upon dilution, and stability.[16]
Formulation Characterization and Stability
Once a lead formulation is developed, it must be characterized to ensure it is suitable for in vivo studies.
Table 2: Key Characterization Parameters
Parameter
Method(s)
Purpose
Appearance
Visual inspection
For solutions, should be clear and free of particulates. For suspensions, should be uniform and easily re-suspendable.
pH
pH meter
To ensure the pH is within a physiologically tolerable range for the route of administration.
Viscosity
Viscometer
Important for suspensions to control settling rate and for injectability.
Particle Size
Laser Diffraction or Microscopy
For suspensions, particle size distribution affects stability and dissolution rate. For lipid formulations, droplet size after emulsification is critical.[16]
Drug Concentration
HPLC, UV-Vis Spectroscopy
To confirm the final concentration and ensure dose accuracy.
Short-Term Stability
HPLC analysis of samples stored at relevant conditions (e.g., room temp, 4°C)
To ensure the compound remains stable in the formulation for the duration of the study and that no precipitation occurs.[11]
Conclusion and Best Practices
The development of an in vivo dosing formulation for a novel compound like 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one is a critical and iterative process that directly impacts the quality of preclinical data. The absence of specific data for this compound necessitates a systematic approach grounded in fundamental pharmaceutics. By first establishing a robust physicochemical profile, researchers can logically select and optimize a formulation strategy. The protocols provided herein offer a validated starting point for creating simple solutions, stable suspensions, or for exploring advanced lipid-based systems. It is imperative to validate the final formulation for concentration, homogeneity, and stability to ensure the integrity of subsequent in vivo experiments.
References
Date AA, Desai N, Dixit R, Nagarsenker M. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. 2012;2012:709854. Available from: [Link]
Roquette Frères. Advanced Drug Delivery Systems. Available from: [Link]
Fong C, Bauer M, Wasan KM, et al. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies. Pharmaceutics. 2022;14(5):959. Available from: [Link]
Sharma D, Soni M, Kumar S, Gupta GD. Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. 2010;1(9):1-12. Available from: [Link]
Strickley RG. Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. 2004;21(2):201-230. Available from: [Link]
Sugano K. In Silico Modeling Approaches Coupled with In Vitro Characterization in Predicting In Vivo Performance of Drug Delivery System Formulations. Molecular Pharmaceutics. 2023;20(9):4219-4228. Available from: [Link]
Altasciences. Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Available from: [Link]
Quay Pharma. Designing formulations for preclinical and early stage clinical studies. Published May 21, 2020. Available from: [Link]
Vemula VR, Lagishetty V, Lingala S. Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. 2010;11(3):1343-1353. Available from: [Link]
Kinter LB, DeMarco C. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal. 2006;47(4):343-350. Available from: [Link]
Sygnature Discovery. Pre-Clinical Formulation & in vivo Pharmacology Delivery. Available from: [Link]
Pharma Focus Europe. Role of Excipients in Drug Formulation. Published October 3, 2025. Available from: [Link]
Drug-Dev. Excipients for Parenterals. Published March 10, 2023. Available from: [Link]
Colorcon. What Are Excipients? 9 Common Examples. Published January 30, 2026. Available from: [Link]
Agno Pharmaceuticals. Complete Guide To Pre-Clinical Drug Product Manufacturing. Published May 27, 2023. Available from: [Link]
University of Washington Office of Animal Welfare. Preparation, Storage and Labeling of Drug and Chemical Formulations. Available from: [Link]
Algahtani MS, Ahmad MZ, Ahmad J. Formulation Development and In Vitro/In Vivo Characterization of Methotrexate-Loaded Nanoemulsion Gel Formulations for Enhanced Topical Delivery. Gels. 2022;8(11):702. Available from: [Link]
Iroaganachi M, Eleazu C, Nwaokoro J, et al. Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research. 2015;4. Available from: [Link]
Pandy V. A Simple Method for Animal Dose Calculation in Preclinical Research. EC Pharmacology and Toxicology. 2020;8(3):01-02. Available from: [Link]
Sahoo SK, Mallick AA, Barik BB, Senapati PC. Preparation, Characterization and in vivo Evaluation of Parenteral Sustained Release Microsphere Formulation of Zopiclone. Indian Journal of Pharmaceutical Sciences. 2009;71(4):387-391. Available from: [Link]
Technical Support Center: Purification & Recrystallization of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one
Welcome to the Technical Support Center. This guide provides an in-depth, mechanistic approach to purifying 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one (CAS: 189333-88-8) .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide provides an in-depth, mechanistic approach to purifying 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one (CAS: 189333-88-8) . As a highly functionalized spirocyclic building block, this molecule presents unique purification challenges. It contains an oxazolidinone moiety (prone to strong hydrogen bonding) and a sensitive spiro-acetal/ketal core. Successful recrystallization requires precise control over solvent polarity, thermal exposure, and, most critically, pH to prevent structural degradation.
Solvent Selection Matrix
The dual nature of this molecule dictates solvent choice. The oxazolidinone ring requires moderate polarity for dissolution, while the trioxa-spiro system demands absolute neutrality.
Solvent System
Polarity Index
Boiling Point (°C)
Acetal Stability
Suitability & Causality
EtOAc / Heptane (1:3)
4.4 / 0.1
77 / 98
High (with TEA)
Optimal. Balances solubility of the oxazolidinone core while heptane drives precipitation.
Acetone / Water
5.1 / 10.2
56 / 100
Moderate
Good for polar impurities. Acetone disrupts H-bonding; requires strict neutral pH.
Ethanol
5.2
78
Moderate
Acceptable. Good for removing highly polar byproducts, but solvolysis risk exists if heated excessively[1].
Chloroform / Hexane
4.1 / 0.1
61 / 69
Low
Poor. Trace HCl in CHCl₃ causes rapid acetal cleavage[2]. Avoid for this scaffold.
Standard Operating Procedure: Base-Buffered Recrystallization
Self-Validating Check: Before beginning, verify the pH of your solvent system using moistened indicator paper. It must read ≥ 7.0.
Solvent Preparation: Prepare a primary solvent of Ethyl Acetate (EtOAc) containing 0.1% v/v Triethylamine (TEA). This trace amine acts as a proton scavenger, protecting the trioxa-spiro system from adventitious acids[3].
Dissolution: Suspend the crude 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one in the buffered EtOAc (approx. 5-10 volumes) and heat gently to 60 °C under constant stirring until complete dissolution is achieved.
Hot Filtration: Rapidly filter the hot solution through a pre-warmed sintered glass funnel to remove insoluble particulate matter and catalyst residues.
Anti-Solvent Addition: Return the filtrate to a controlled heating block at 60 °C. Slowly add warm Heptane (anti-solvent) dropwise until the solution becomes slightly turbid (the cloud point). Add just enough EtOAc (1-2 drops) to clear the turbidity.
Controlled Cooling (Nucleation): Cool the system at a strict rate of 0.5 °C/min down to 5 °C. Causality: Rapid cooling traps impurities in the crystal lattice and promotes oiling out. Slow cooling ensures thermodynamic control, yielding high-purity crystalline lattices.
Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold Heptane (2 volumes) to displace any residual mother liquor, then dry under high vacuum at 40 °C to constant weight.
Optimized step-by-step recrystallization workflow for spirocyclic oxazolidinones.
Troubleshooting Guides & FAQs
Q1: My product is "oiling out" (liquid-liquid phase separation) instead of forming solid crystals. How do I fix this?A1: Oiling out occurs when the melting point of the solute-solvent mixture drops below the crystallization temperature, causing the compound to separate as a dense liquid phase rather than nucleating as a solid. For spirocyclic oxazolidinones, this is typically caused by an overly rapid addition of the anti-solvent or an excessive overall solvent volume.
Corrective Action: Reheat the biphasic mixture until the oil completely redissolves. Add 5-10% more of the "good" solvent (EtOAc) to shift the solubility curve. Cool the solution much more slowly (e.g., 0.1 °C/min). Crucially, introduce seed crystals at the metastable zone (around 40 °C) to bypass the thermodynamic energy barrier for nucleation and force solid-state crystallization.
Q2: I am observing a significant drop in yield and the appearance of new polar spots on TLC/LC-MS after hot recrystallization. What is happening?A2: You are likely observing the acid-catalyzed hydrolysis of the spiro-acetal core. While acetals are inherently stable to strong bases, they are highly labile in the presence of trace acids and moisture, especially at elevated temperatures[3]. If you are using halogenated solvents like chloroform or dichloromethane, trace amounts of HCl (formed via photolytic degradation of the solvent) can rapidly protonate the acetal oxygen, leading to oxonium ion formation and irreversible cleavage into a diol and a ketone[2].
Corrective Action: Strictly avoid un-stabilized halogenated solvents for this specific scaffold. Always employ the 0.1% v/v Triethylamine (TEA) buffer strategy outlined in the protocol to neutralize any adventitious protons and stabilize the trioxa-spiro system.
Q3: How do I remove co-crystallizing polar impurities without losing my target compound?A3: The oxazolidinone ring is a strong hydrogen-bond donor and acceptor (-NH-CO-O-), which frequently leads to co-crystallization with polar byproducts or unreacted starting materials[1].
Corrective Action: Switch your solvent system to one that actively disrupts hydrogen bonding. An Acetone/Water gradient is highly effective here. Acetone acts as a strong hydrogen-bond acceptor, keeping polar impurities solvated, while the controlled addition of water (acting as the anti-solvent) forces the hydrophobic spirocyclic core to precipitate. Ensure the water is buffered to pH 7.5 to prevent acetal hydrolysis.
Acid-catalyzed acetal degradation pathway of the spirocyclic system.
Technical Support Center: Resolving HPLC Peak Tailing for 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one
Welcome to the technical support guide for the chromatographic analysis of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one. This resource is designed for researchers, scientists, and drug development professionals en...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the chromatographic analysis of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one. This resource is designed for researchers, scientists, and drug development professionals encountering peak tailing issues with this specific analyte. As Senior Application Scientists, we understand that poor peak shape can compromise resolution, quantification, and overall method reliability. This guide provides in-depth, field-proven insights and systematic troubleshooting workflows to help you achieve sharp, symmetrical Gaussian peaks.
Section 1: Foundational Knowledge - Understanding the "Why"
Before troubleshooting, it is crucial to understand the underlying causes of peak asymmetry. This section explains the fundamental mechanisms behind peak tailing, specifically in the context of our target analyte.
FAQ: What is peak tailing and how is it measured?
Peak tailing is a common form of peak distortion where the back half of the chromatographic peak is broader than the front half.[1] Ideally, a peak should be a symmetrical Gaussian shape. Asymmetry indicates a non-ideal interaction within the chromatographic system.
The degree of tailing is quantitatively measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As). The USP Tailing Factor is calculated as:
Tf = W₀.₀₅ / 2f
Where:
W₀.₀₅ is the peak width at 5% of the peak height.
f is the distance from the peak maximum to the leading edge of the peak at 5% height.
A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1 indicates tailing, and for many methods, a Tf of ≤ 1.5 is considered acceptable.[2] However, significant tailing can obscure smaller, nearby peaks and lead to inaccurate integration and quantification.[3]
FAQ: Why is 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one prone to peak tailing?
The structure of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one contains a basic nitrogen atom within its lactam ring system. While amides are weak bases, this nitrogenous functional group can still participate in secondary ionic interactions, which are a primary cause of peak tailing in reversed-phase HPLC.[2]
The most common cause is the interaction between the basic analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][4] These silanol groups are remnants of the manufacturing process that were not fully covered ("end-capped") by the C18 or C8 ligands.[5]
This leads to two different retention mechanisms:
Primary Mechanism: The desired hydrophobic interaction between the analyte and the C18 stationary phase.
Secondary (Undesirable) Mechanism: A strong ionic interaction between the positively charged analyte (if protonated) and the negatively charged, ionized silanol groups (Si-O⁻).[2][6]
Because the kinetics of this secondary ionic interaction are slow, molecules are held back unevenly, resulting in a "tail" on the peak.[7]
Fig 1: Interaction between a protonated basic analyte and ionized silanol groups.
Section 2: Systematic Troubleshooting Guide
Approach peak tailing issues methodically. Changing one variable at a time is the most effective way to identify the root cause.[6] This workflow progresses from the simplest and most common solutions to more complex hardware and column issues.
Fig 2: A logical workflow for troubleshooting HPLC peak tailing.
Step 1: Initial Checks & Low-Hanging Fruit
Q: My peak is tailing. What are the very first things I should check?
Before making significant changes, always verify the basics, especially if the method was previously performing well.
Mobile Phase Preparation : Confirm that the mobile phase was prepared correctly. An incorrect pH or buffer concentration is a common source of problems.[8] Mobile phase pH can also change over time due to CO₂ absorption or evaporation of the organic component.[6] Always use freshly prepared mobile phase.
System Connections : Check all fittings and tubing between the injector and the detector. Loose connections or excessive tubing length can create "dead volume," a physical cause of peak tailing where the analyte gets diluted in empty spaces.[9][10]
Guard Column : If you are using a guard column, it may be dirty or obstructed. Try replacing it with a new one.[8]
Step 2: Mobile Phase Optimization - The Most Powerful Tool
Optimizing the mobile phase chemistry is the most effective way to combat peak tailing caused by secondary silanol interactions.
Q: How does mobile phase pH affect peak tailing for this compound?
Mobile phase pH is a critical parameter.[11] For basic compounds like the target analyte, secondary interactions with silanols can be minimized by operating at a low pH.[6]
Mechanism of Action (Ion Suppression) : At a low pH (e.g., pH 2.5-3.0), the high concentration of H⁺ ions in the mobile phase protonates the acidic silanol groups (Si-OH), neutralizing their negative charge.[12][13] This prevents the ionic interaction that causes tailing, leading to a much sharper, more symmetrical peak. It is generally recommended to work at a pH at least 2 units away from the analyte's pKa.[14][15]
Q: What mobile phase additives can I use to improve peak shape?
Using acidic additives or buffers is standard practice for improving the peak shape of basic compounds.
Acidic Modifiers : Adding a small amount (typically 0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) is a simple and effective way to lower the mobile phase pH.[15][16]
Buffers : Using a buffer system (e.g., phosphate or formate) at a concentration of 10-25 mM provides stable pH control throughout the analysis, preventing pH shifts when the sample is injected.[12][17]
Competing Bases (Historical Context) : In the past, a "sacrificial" or competing base like triethylamine (TEA) was often added to the mobile phase.[12][13] TEA, being a strong base, would preferentially interact with the active silanol sites, effectively shielding the analyte from them. However, this approach can shorten column lifetime and is less necessary with modern, high-purity silica columns.[13]
Excellent buffering capacity, good for UV detection.[12]
Not volatile, NOT MS-compatible, can precipitate in high organic solvent concentrations.
Step 3: Column Selection & Care
The column is the heart of the separation. Its chemistry and condition are paramount for good peak shape.
Q: Could my column be the problem? How do I choose the right column to prevent tailing?
Yes, the column itself is a frequent cause. To minimize silanol interactions, select a modern column with the following characteristics:
High-Purity, Type B Silica : Modern columns are made from "Type B" silica, which has a much lower trace metal content.[1] Metal impurities can increase the acidity of nearby silanols, worsening peak tailing.[1]
End-Capped / Base-Deactivated : Choose a column that is specified as "end-capped" or "base-deactivated."[12] End-capping is a secondary chemical process that covers many of the residual silanol groups with a small, inert cap (like a trimethylsilyl group), making them unavailable for interaction.[5][19]
Q: My column used to work well, but now it's causing tailing. What happened?
Columns degrade over time. If you observe increasing tailing for all peaks, it could be due to:
Column Contamination : Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[9][20]
Column Void : A physical void or channel can form in the packed bed at the column inlet, often due to pressure shocks or operating at a high pH which can dissolve the silica.[6][21] This void creates turbulence and empty space, leading to peak distortion.[10]
Stationary Phase Degradation : Over time, especially under harsh pH conditions (pH < 2 or > 8), the bonded phase and end-capping can be stripped away ("hydrolyzed"), re-exposing the active silanol groups.[17]
If you suspect column contamination or degradation, a rigorous washing procedure may restore performance. If a void has formed, the column usually needs to be replaced.[22]
Step 4: Instrument & Hardware Considerations
Q: I've optimized my mobile phase and tried a new column, but I still see tailing. What else could it be?
If chemical and column-related issues have been ruled out, the problem may lie with the instrument hardware.
Extra-Column Volume : This refers to all the volume the sample travels through outside of the column itself (e.g., injector loop, tubing, detector flow cell).[3][9] Long or wide-bore connecting tubing can significantly contribute to peak broadening and tailing. Always use the shortest possible length of narrow internal diameter (e.g., 0.005") tubing.[3]
Column Overload : Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[8][17] While this often causes peak fronting, it can also manifest as tailing, especially for basic compounds.[17] Try reducing the sample concentration or injection volume to see if the peak shape improves.
Section 3: Advanced Protocols & Methodologies
Protocol 1: Systematic Mobile Phase pH Screening
This protocol helps determine the optimal mobile phase pH for minimizing peak tailing of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one.
Objective: To evaluate the effect of mobile phase pH on peak shape and retention.
Materials:
HPLC-grade water, acetonitrile, and/or methanol.
Mobile phase additives: Formic acid, Ammonium formate.
Your prepared analyte sample.
A modern, end-capped C18 column.
Procedure:
Prepare Mobile Phase A (Aqueous) at three pH levels:
pH ~2.7 : HPLC-grade water + 0.1% Formic Acid.
pH ~3.8 : 10 mM Ammonium formate in water, pH adjusted to 3.8 with formic acid.
pH ~7.0 : 10 mM Ammonium formate in water, pH adjusted to 7.0 with ammonium hydroxide.
Prepare Mobile Phase B (Organic): HPLC-grade Acetonitrile or Methanol.
Equilibrate the System : Start with the pH 2.7 mobile phase. Purge the pump lines and run the mobile phase through the column at the analytical flow rate for at least 15-20 column volumes to ensure full equilibration.
Inject Sample : Inject your standard solution of the analyte. Record the chromatogram.
Calculate Tailing Factor : Measure and record the USP Tailing Factor (Tf) for the analyte peak.
Repeat for Other pH Levels : Thoroughly flush the system and column with an intermediate solvent (like 50:50 water:organic) before introducing the next mobile phase. Repeat steps 3-5 for the pH 3.8 and pH 7.0 mobile phases.
Compare Results : Analyze the chromatograms and tailing factors. For a basic analyte, you should observe a significant improvement (Tf closer to 1.0) at the lower pH values.
Protocol 2: Column Cleaning and Regeneration
This general-purpose protocol can help remove strongly adsorbed contaminants from a reversed-phase column that is showing peak tailing and/or high backpressure. Note: Always disconnect the column from the detector during flushing to avoid contamination.
Objective: To remove contaminants from the column inlet frit and stationary phase.
Procedure:
Disconnect Column : Disconnect the column from the detector outlet and direct the flow to a waste container.
Reverse Column Direction : Connect the column in the reverse flow direction. This helps to flush contaminants off the inlet frit more effectively.[20]
Aqueous Wash : Flush the column with 20 column volumes of HPLC-grade water (if your mobile phase contained buffer salts).
Organic Solvent Series : Sequentially flush the column with 20 column volumes of each of the following solvents, moving from polar to non-polar and back. Use a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).
Re-equilibration : Turn the column back to the normal flow direction. Flush with your mobile phase (without buffer first, then with buffer) until the baseline is stable.
Test Performance : Inject a standard to see if peak shape and retention time have been restored. If not, the column may be permanently damaged and require replacement.
Section 4: Summary & Key Takeaways
This table provides a quick reference for diagnosing and solving peak tailing issues.
Symptom
Probable Cause(s)
Recommended Solution(s)
Only the analyte peak tails
Secondary Silanol Interactions
Lower mobile phase pH to < 3 using 0.1% formic acid. Use a modern, end-capped, base-deactivated column.
Mobile phase pH near analyte pKa
Adjust pH to be at least 2 units away from the pKa.
All peaks in the chromatogram tail
Extra-column dead volume
Check all fittings for gaps. Use shorter, narrower ID tubing.
Column void or contamination
Reverse flush the column. If unresolved, replace the column.
Peak tailing gets worse over time
Column degradation/contamination
Implement a column cleaning protocol. Ensure mobile phase pH is within the column's stable range (typically 2-8).
Tailing appears with a new batch of mobile phase
Incorrect mobile phase preparation
Prepare fresh mobile phase, carefully checking all measurements and pH.
By systematically addressing these potential issues, you can effectively troubleshoot and resolve peak tailing, leading to more accurate and reliable results in your analysis of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one.
References
Scribd. (n.d.). HPLC Peak Shape Troubleshooting Guide. Retrieved from [Link]
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
Chromatography Online. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
Restek. (2014, March 11). [6]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]
Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]
Shimadzu UK. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
International Labmate. (n.d.). Effects of Secondary Interactions in Size Exclusion Chromatography. Retrieved from [Link]
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
Sepax Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Waters Corporation. (2022, March 14). What is "silanol activity" when a column is described as having low or high silanol activity? Retrieved from [Link]
Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. Retrieved from [Link]
YMC. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]
University of Valencia. (n.d.). Mechanisms of retention in HPLC Part 2. Retrieved from [Link]
PubMed. (2004, September 17). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
University of Bristol. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]
Technical Support Center: Troubleshooting & Scale-Up Guide for 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one
Welcome to the Technical Support Center for the scale-up production of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one (CAS: 189333-88-8) 1. This complex spirocyclic oxazolidinone is a critical intermediate in advanc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the scale-up production of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one (CAS: 189333-88-8) 1. This complex spirocyclic oxazolidinone is a critical intermediate in advanced pharmaceutical development. Its synthesis typically begins with 1,4-dioxaspiro[4.5]decan-8-one , proceeding through cyanohydrin formation, nitrile reduction, and final oxazolidinone cyclization.
Scaling up this sequence introduces specific chemoselectivity and stability challenges. As a Senior Application Scientist, I have structured this guide to provide field-proven troubleshooting strategies that explain the mechanistic causality behind common side reactions, helping you maximize yield and ensure robust process safety.
Process Workflow & Reaction Mapping
Workflow of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one synthesis and key side reactions.
Q1: Why am I seeing a high level of the alpha-beta unsaturated nitrile impurity during the cyanohydrin step?
Causality: Cyanohydrin formation is an equilibrium-driven reaction. Under strongly basic conditions or elevated temperatures, the intermediate alkoxide can undergo a base-catalyzed E1cB elimination. The hydroxyl group is expelled to form a thermodynamically stable unsaturated nitrile, permanently reducing your yield.
Solution: Maintain strict temperature control (0–5 °C) during the addition of your cyanide source. Use a buffering system (e.g., NaHSO₃) to prevent localized pH spikes during scale-up mixing.
Q2: During the hydrogenation of the cyanohydrin, my yield of the primary amino alcohol is low, and LC-MS shows a mass corresponding to a dimer. How do I prevent this?
Causality: The reduction of a nitrile proceeds via a highly reactive imine intermediate. The newly formed primary amine product (8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol) is a strong nucleophile. It can attack the unreacted imine, expelling ammonia to form an unwanted secondary amine dimer (bis-alkylated impurity).
Solution: Conduct the hydrogenation in the presence of excess methanolic ammonia (at least 5–10 equivalents). By Le Chatelier's principle, the high concentration of ammonia shifts the equilibrium, outcompeting the primary amine for the imine intermediate and driving the reaction exclusively toward the desired primary amine.
Q3: When cyclizing the amino alcohol to the spiro-oxazolidinone using triphosgene, I observe significant cleavage of the ketal protecting group, yielding the 8-oxo impurity. What is the mechanism, and how can it be mitigated?
Causality: Triphosgene-mediated cyclization generates three equivalents of hydrogen chloride (HCl) gas per mole of reagent. The 1,4-dioxaspiro[4.5]decane moiety is an ethylene ketal, which is exceptionally labile to acid. As noted in structural design studies of oxazolidinones, acidic environments readily deprotect the ketal to afford the corresponding ketone 2. Even with an amine base present, localized acidic pockets during scale-up mixing catalyze this hydrolysis.
Solution: Switch the cyclization reagent to 1,1'-Carbonyldiimidazole (CDI). CDI generates neutral imidazole as a byproduct, completely eliminating the risk of acid-catalyzed ketal deprotection.
Quantitative Data: Cyclization Reagent Selection
To facilitate process optimization, the following table summarizes the operational metrics of various phosgene equivalents for the final cyclization step (Step 3).
Table 1: Comparison of Reagents for Oxazolidinone Cyclization
This self-validating protocol is engineered to suppress intermolecular oligomerization and prevent ketal cleavage during the final formation of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one.
Reagent Preparation: In the primary reactor, dissolve CDI (1.2 eq) in anhydrous THF (5 volumes) under a nitrogen atmosphere. Cool the jacketed reactor to 0–5 °C.
Substrate Preparation: In a secondary vessel, dissolve the amino alcohol (1.0 eq) in anhydrous THF (10 volumes).
Controlled Dosing (Reverse Addition): Add the amino alcohol solution dropwise to the CDI solution over 2 to 3 hours, maintaining the internal temperature below 5 °C.
Causality Note: Reverse addition into an excess of CDI maintains a pseudo-high dilution of the amino alcohol. This ensures the intramolecular ring closure is kinetically favored over intermolecular oligomerization (polyurethane formation).
Maturation & In-Process Control (IPC): Warm the reaction mixture to 20–25 °C and stir for 12 hours.
Self-Validation Check: Pull an aliquot for HPLC analysis (210 nm). Before proceeding, verify that the intermediate mono-acylated peak area is <2%. If >2%, stir for an additional 2 hours.
Quench & Extraction: Quench the reaction by slowly adding deionized water (5 volumes) to destroy unreacted CDI. Extract the aqueous mixture with Ethyl Acetate (3 x 5 volumes).
Washing: Wash the combined organic layers with saturated brine (2 x 3 volumes) to remove the water-soluble imidazole byproduct. Dry over anhydrous Na₂SO₄.
Crystallization: Concentrate the organic layer under reduced pressure to 3 volumes. Slowly add Heptane (6 volumes) to induce crystallization. Filter and dry the solid to afford pure 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one.
Dealing with moisture sensitivity of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI) in open air environments
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one (CAS: 189333-88-8) [1] As a Senior Application Scientist, I freq...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound Identity: 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one (CAS: 189333-88-8) [1]
As a Senior Application Scientist, I frequently consult with drug development teams utilizing complex spirocyclic scaffolds. 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one is a highly specialized building block. While its oxazolidinone core provides a robust, conformationally restricted framework ideal for antibacterial drug discovery [4], its spiroketal (acetal) moiety introduces significant kinetic sensitivity to moisture.
This technical guide is designed to move beyond basic handling instructions. We will explore the chemical causality of its degradation, provide self-validating protocols for open-air handling, and outline troubleshooting steps to ensure the integrity of your synthetic workflows.
Mechanistic Overview: The Causality of Degradation
To prevent degradation, you must first understand its mechanism. Spiroketals are thermodynamically stable but kinetically vulnerable to aqueous acidic conditions [2].
When this compound is exposed to an open-air environment, atmospheric H₂O is not the sole culprit. Ambient carbon dioxide (CO₂) dissolves into microscopic condensation layers on the compound's surface, forming trace amounts of carbonic acid. This mildly acidic microenvironment is sufficient to protonate the acetal oxygen. This triggers a cascade: C-O bond cleavage forms a transient oxocarbenium ion, which is rapidly quenched by atmospheric water to yield a ring-opened hemiketal, ultimately degrading into a ketone and a diol [3].
Figure 1: Acid-catalyzed spiroketal hydrolysis pathway triggered by atmospheric moisture and CO₂.
Troubleshooting & FAQs
Q: My compound turned from a crystalline powder into a sticky residue after being left on the benchtop. What happened?A: The compound underwent atmospheric hydrolysis. The resulting ring-opened products (diols and ketones) lack the rigid crystal lattice of the spirocyclic precursor and are highly hygroscopic oils. This physical phase change is the macroscopic manifestation of the oxocarbenium ion quenching described in Figure 1.
Q: Can I use standard HPLC-grade solvents to prepare my stock solutions?A:No. Standard HPLC-grade solvents often contain up to 0.05% water. For a moisture-sensitive spiroketal, this water content—combined with trace acidity in solvents like chloroform (which naturally degrades to HCl over time) or unbuffered methanol—will cause rapid ring-opening. You must use anhydrous, acid-free solvents stored over activated molecular sieves.
Q: How do I analytically verify the integrity of my batch before a critical synthesis step?A: Run a rapid ¹H-NMR in strictly anhydrous CDCl₃. Crucial Step: Filter your CDCl₃ through a short plug of basic alumina immediately before use to remove trace DCl. Look for the disappearance of the characteristic spiro-carbon acetal protons and the appearance of downstream hydroxyl/ketone signals. If you observe broad -OH peaks, the batch is compromised.
Quantitative Degradation Profile
Understanding the timeline of degradation allows you to plan your experimental windows. The table below summarizes the kinetic stability of the compound across various environments.
Environmental Condition
Temperature
Relative Humidity (RH)
Time to 5% Degradation (
t0.95
)
Primary Degradant Detected
Open Air (Benchtop)
25°C
60%
< 2 hours
Hemiketal / Diol
Climate Controlled Lab
20°C
20%
12 hours
Hemiketal / Diol
Anhydrous Solvent (Vial)
25°C
N/A
48 hours
Ring-opened ketone
Inert Atmosphere (Ar)
25°C
< 1%
> 6 months
None detected
Sealed Storage
-20°C
< 1%
> 2 years
None detected
Self-Validating Experimental Protocols
To ensure reproducibility, protocols must contain internal checks. The following methodologies are designed to validate your environmental controls in real-time.
Protocol A: Open-Air Weighing and Transfer (Micro-Environment Method)
When a glovebox is unavailable, you must create a localized, dry micro-environment on the benchtop.
Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a benchtop desiccator for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the chemical lattice.
Micro-Environment Setup: Establish a dynamic Argon blanket over your analytical balance. Argon is heavier than air and will pool in the weighing chamber.
The Self-Validation Check: Place a small watch glass containing anhydrous Cobalt(II) chloride (
CoCl2
, blue) next to your weighing boat inside the balance chamber.
Execution: Rapidly weigh the required mass of the spiroketal into a pre-dried, septum-capped vial.
Validation: Check the
CoCl2
. If it remains blue, your Argon blanket successfully excluded moisture. If it turns pink (forming
CoCl2⋅6H2O
), your micro-environment was compromised, and the weighed sample should be treated as potentially degraded.
Sealing: Immediately cap the new vial and purge with Argon via a needle for 3 minutes.
Protocol B: Preparation of Anhydrous Stock Solutions
Sieve Activation: Activate 3Å molecular sieves in a vacuum oven at 250°C for 12 hours. Cool under vacuum. Causality: 3Å sieves specifically trap water molecules (2.8Å) without absorbing the larger spirocyclic compound.
Solvent Preparation: Add the activated sieves to a Schlenk flask containing the desired solvent (e.g., anhydrous DCM or THF). Allow to sit for 24 hours.
Transfer: Introduce the spirocyclic compound into the solvent against a positive counter-flow of inert gas.
Validation: Perform a Karl Fischer titration on a 1 mL aliquot of the final solution. The water content must read below 10 ppm before proceeding with downstream reactions.
Figure 2: Self-validating workflow for handling moisture-sensitive spiroketals in open-air laboratories.
References
NextSDS. "1,9,12-trioxa-3-azadispiro[4.2.4^{8}.2^{5}]tetradecan-2-one — Chemical Substance Information." NextSDS Substance Database.
MDPI. "Asymmetric Synthesis of Naturally Occurring Spiroketals." Molecules.
PubMed Central (PMC). "Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides." Nature Communications.
PubMed. "Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects." Molecules.
Troubleshooting
Enhancing ionization efficiency of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI) in mass spectrometry
Technical Support Center: Mass Spectrometry of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI) Introduction: This technical guide is designed for researchers, scientists, and drug development professionals who a...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Mass Spectrometry of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)
Introduction:
This technical guide is designed for researchers, scientists, and drug development professionals who are working with 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI) and facing challenges in achieving robust and reproducible ionization in mass spectrometry. Due to its unique dispiro structure and multiple heteroatoms, this molecule can present specific analytical hurdles. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to enhance your ionization efficiency and obtain high-quality mass spectral data. We will delve into the chemical reasoning behind each experimental choice, ensuring a deep understanding of the methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one that influence its ionization?
A1: The ionization behavior of this molecule is governed by several key functional groups:
Tertiary Amine (Aza Group): This is the most basic site and, therefore, the most likely to be protonated in positive-ion mode electrospray ionization (ESI). However, its position within the spirocyclic system may introduce steric hindrance, potentially impeding efficient protonation.
Ether Linkages (Trioxa): The three ether oxygens are potential sites for adduction with metal cations (e.g., Na⁺, K⁺) or ammonium (NH₄⁺). This provides an alternative ionization pathway if protonation is inefficient.
Lactone Group: The lactone is a cyclic ester and is generally less basic than the amine and ethers. It is unlikely to be a primary site of ionization but can influence the molecule's overall polarity and solubility.
Q2: Which ionization technique, ESI or APCI, is the best starting point for this molecule?
A2: Electrospray ionization (ESI) is the recommended starting point due to the presence of the basic tertiary amine, which is amenable to protonation in solution. ESI is a "soft" ionization technique that is well-suited for polar molecules. Atmospheric pressure chemical ionization (APCI) could be a viable alternative if ESI fails, as it is often more effective for less polar or sterically hindered compounds.
Q3: What are the expected ions for this compound in positive-ion mode mass spectrometry?
A3: The expected ions are:
Protonated molecule [M+H]⁺: This is the most common ion in ESI when using acidic mobile phases.
Sodiated adduct [M+Na]⁺: This adduct is frequently observed, especially if there are trace amounts of sodium salts in the sample or mobile phase.
Ammoniated adduct [M+NH₄]⁺: This adduct can be intentionally formed by adding an ammonium salt to the mobile phase and can sometimes provide a more stable signal than the protonated molecule.
Troubleshooting Guide: Low Signal Intensity
Low signal intensity is a common problem when analyzing complex molecules like 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one. The following guide provides a systematic approach to troubleshooting and enhancing your signal.
Problem 1: Poor Protonation Efficiency in ESI
Probable Cause: The tertiary amine in the molecule may be sterically hindered, preventing efficient protonation by the solvent. The pH of the mobile phase may not be optimal for maintaining the amine in its protonated state.
Recommended Solutions:
Optimize Mobile Phase pH:
Rationale: To promote protonation of the tertiary amine, the pH of the solution should be at least two units below the pKa of the conjugate acid of the amine.
Protocol:
Prepare a stock solution of your compound in a suitable organic solvent (e.g., methanol or acetonitrile).
Prepare a series of mobile phases with varying concentrations of a volatile acid, such as formic acid or acetic acid. Start with 0.1% (v/v) and test concentrations up to 1%.
Infuse the sample directly into the mass spectrometer using a syringe pump to find the optimal acid concentration that maximizes the [M+H]⁺ signal.
Enhance Adduct Formation:
Rationale: If protonation is inefficient, promoting the formation of adducts with sodium or ammonium ions can significantly enhance the signal. Ethers are particularly effective at chelating these cations.
Protocol for Ammoniated Adducts:
Prepare a mobile phase containing 1-10 mM ammonium acetate or ammonium formate.
Dissolve your sample in this mobile phase.
Infuse the sample and monitor the intensity of the [M+NH₄]⁺ ion.
Protocol for Sodiated Adducts:
Prepare a mobile phase containing 1-5 mM sodium acetate.
Dissolve your sample in this mobile phase.
Infuse the sample and monitor the intensity of the [M+Na]⁺ ion.
Table 1: Recommended Mobile Phase Additives for Ion Enhancement
Additive
Concentration Range
Target Ion
Rationale
Formic Acid
0.1% - 1% (v/v)
[M+H]⁺
Promotes protonation of the basic amine site.
Ammonium Acetate
1 - 10 mM
[M+NH₄]⁺
Forms stable adducts, especially with ether groups.
Sodium Acetate
1 - 5 mM
[M+Na]⁺
Forms stable adducts with ether oxygens.
Problem 2: Signal Suppression or Instability
Probable Cause: The sample solvent may not be compatible with the mobile phase, leading to poor spray stability. The concentration of the analyte may be too high, leading to detector saturation or the formation of non-covalent dimers or trimers.
Recommended Solutions:
Solvent Matching:
Rationale: The solvent in which the sample is dissolved should be as similar as possible to the mobile phase to ensure a stable spray. A high percentage of a strong organic solvent can cause the spray to become unstable.
Protocol:
If using a high percentage of organic solvent in your mobile phase (e.g., >90% acetonitrile), dissolve your sample in the same solvent mixture.
If using a lower percentage of organic solvent, dissolve your sample in a mixture that is slightly weaker (i.e., has a higher aqueous content) than the mobile phase.
Optimize Analyte Concentration:
Rationale: High concentrations can lead to signal suppression and non-linearity. It is crucial to work within the linear dynamic range of the instrument.
Protocol:
Prepare a dilution series of your sample, ranging from 10 µg/mL down to 1 ng/mL.
Analyze each concentration and plot the signal intensity versus concentration to determine the optimal range.
Advanced Strategy: Chemical Derivatization
Rationale: If the above methods fail to provide a satisfactory signal, chemical derivatization can be employed to introduce a permanently charged group or a group that is much easier to ionize.
Recommended Approach: Methylation of the Tertiary Amine
Mechanism: The tertiary amine can be reacted with methyl iodide to form a quaternary ammonium salt. This creates a permanent positive charge on the molecule, making it highly active in positive-ion ESI.
Protocol:
Dissolve the sample in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
Add an excess of methyl iodide.
Allow the reaction to proceed at room temperature for 1-2 hours.
Analyze the reaction mixture directly by mass spectrometry. Look for an ion with an m/z that is 14 Da higher than the [M+H]⁺ ion of the starting material.
Diagram 1: Ionization Enhancement Workflow
Caption: Decision tree for troubleshooting low signal intensity.
References
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry.[Link]
A review of the matrices for matrix-assisted laser desorption/ionization: applications to peptides and proteins. Mass Spectrometry Reviews.[Link]
Atmospheric Pressure Chemical Ionization Mass Spectrometry: An Update. Applied Spectroscopy Reviews.[Link]
Adduct formation in electrospray ionization mass spectrometry: a study of factors influencing ionization. Journal of the American Society for Mass Spectrometry.[Link]
Chemical Derivatization in Mass Spectrometry. Wiley Online Library.[Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to Spirocyclic Carbamates in Medicinal Chemistry: Evaluating 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the quest for novel molecular architectures that offer enhanced therapeutic profiles is relentless. Among the pri...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for novel molecular architectures that offer enhanced therapeutic profiles is relentless. Among the privileged scaffolds in medicinal chemistry, spirocyclic systems have garnered significant attention for their ability to impart conformational rigidity and three-dimensionality to molecules.[1][2] This unique structural feature can lead to improved potency, selectivity, and pharmacokinetic properties.[3][4] This guide provides a comparative analysis of spirocyclic carbamates, with a special focus on the intriguing yet lesser-known molecule, 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI), and its relationship to other well-characterized spirocyclic carbamates in medicinal chemistry.
The Spirocyclic Carbamate Scaffold: A Primer
The incorporation of a spirocenter into a carbamate-containing molecule introduces a quaternary carbon atom that joins two rings. This arrangement forces the rings into perpendicular orientations, creating a rigid, three-dimensional structure.[5] This is a significant departure from the often-planar structures of many traditional drug molecules and offers several advantages in drug design:
Conformational Restriction: The rigid nature of the spirocyclic scaffold reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinity and potency.[6]
Improved Physicochemical Properties: Spirocycles can modulate key properties such as lipophilicity and aqueous solubility. The increased sp3 character can lead to improved solubility and metabolic stability.[2][7]
Novel Chemical Space: The unique three-dimensional shapes of spirocyclic compounds allow for the exploration of novel chemical space, potentially leading to the discovery of drugs with new mechanisms of action and intellectual property.[6]
The carbamate moiety itself is a versatile functional group in medicinal chemistry. It is a key structural motif in many approved drugs and is often used as a stable and effective bioisostere for amide bonds.[8] The combination of a spirocyclic core with a carbamate functional group, therefore, presents a compelling strategy for the design of novel therapeutic agents.
Caption: Chemical structure of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI).
Despite its well-defined structure, 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI) remains a largely unexplored entity in medicinal chemistry, with no publicly available data on its synthesis or biological activity.[10] However, its structural features, namely the spiro-oxazolidinone core, suggest potential for biological activity. The oxazolidinone ring is a key pharmacophore in a class of synthetic antibiotics that inhibit bacterial protein synthesis.[11][12]
Comparative Analysis: Spiro-Oxazolidinones as Antibacterial Agents
To understand the potential of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one, it is instructive to compare it with other spirocyclic carbamates that have demonstrated significant biological activity. A prominent example is the class of spiro-oxazolidinones developed as antibacterial agents.
Linezolid, the first clinically approved oxazolidinone antibiotic, features an N-aryl oxazolidinone core.[12] However, the development of resistance has spurred the design of novel analogs, including those with spirocyclic scaffolds.
Table 1: Comparison of Spirocyclic Oxazolidinone Antibacterials
Compound Class
Representative Structure
Key Biological Activity
Structure-Activity Relationship (SAR) Insights
Spiropyrimidinetrione Oxazolidinones
Potent activity against Gram-positive bacteria, including MRSA and VRE.[13]
The spiro-pyrimidinetrione moiety provides a rigid scaffold that can be functionalized to optimize antibacterial activity.[13]
In vitro activity against both Gram-positive and Gram-negative bacteria.[1]
Introduction of a fluoro group on the oxazolidinone ring enhances antibacterial potency.[1]
Fused Heterocyclic Oxazolidinones
Superior activity compared to linezolid against a panel of Gram-positive and Gram-negative bacteria.[11]
A six-membered terminal ring fused to the oxazolidinone core generally shows better activity than a five-membered ring.[11]
These examples highlight a crucial principle in the design of spirocyclic carbamates: the nature of the spiro-fused ring system significantly influences the biological activity. The rigid and defined three-dimensional orientation of substituents on the spiro-scaffold dictates the interaction with the biological target.
Synthetic Strategies for Spirocyclic Carbamates
The synthesis of spirocyclic carbamates often presents unique challenges due to the construction of the sterically demanding spirocenter. However, several synthetic methodologies have been developed to access these complex scaffolds.
A common strategy for the synthesis of spiro-oxazolidinones involves the construction of the oxazolidinone ring from a spirocyclic amino alcohol precursor.
Figure 1. General synthetic workflow for spiro-oxazolidinones.
Experimental Protocol: Synthesis of a Spiro-Oxazolidinone (Representative)
This protocol is a generalized representation based on established methods for synthesizing spiro-oxazolidinones.[4]
Step 1: Synthesis of the Spirocyclic Nitro-alcohol
To a solution of the starting spirocyclic ketone in methanol, add nitromethane and a catalytic amount of a base (e.g., sodium methoxide).
Stir the reaction mixture at room temperature for 24-48 hours.
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
Purify the crude product by column chromatography to obtain the nitro-alcohol.
Step 2: Reduction of the Nitro Group
Dissolve the spirocyclic nitro-alcohol in a suitable solvent (e.g., ethanol or methanol).
Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to hydrogenation at a suitable pressure.
Alternatively, use a chemical reducing agent like zinc dust in the presence of an acid.
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the catalyst and concentrate the filtrate to obtain the spirocyclic amino alcohol.
Step 3: Formation of the Oxazolidinone Ring
Dissolve the spirocyclic amino alcohol in a chlorinated solvent (e.g., dichloromethane) and cool to 0 °C.
Add a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), and a non-nucleophilic base (e.g., triethylamine).
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
Wash the reaction mixture with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo.
Purify the resulting spiro-oxazolidinone by recrystallization or column chromatography.
Structure-Activity Relationships and Future Perspectives
The structure-activity relationship (SAR) of spirocyclic carbamates is intrinsically linked to their three-dimensional conformation. Key aspects to consider in the design of new analogs include:
Ring Size and Type: The size and nature of the rings forming the spirocycle will determine the overall shape and rigidity of the molecule.[11]
Stereochemistry: The spirocenter is often a chiral center, and the stereochemistry can have a profound impact on biological activity.[14]
Substitution Pattern: The position and nature of substituents on the spirocyclic framework and the carbamate nitrogen are critical for target engagement and can be modified to fine-tune activity and pharmacokinetic properties.[15][16]
Figure 2. Logic diagram illustrating the impact of spirocyclic scaffolds on drug properties.
While 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one remains a molecule of unknown potential, its structural similarity to biologically active spiro-oxazolidinones suggests that it and its derivatives could be valuable starting points for new drug discovery programs. Future research should focus on:
Development of a synthetic route to access this molecule and its analogs.
Screening for biological activity in various therapeutic areas, including as an antibacterial, anticancer, or antiviral agent.
Computational studies to predict its binding to various biological targets and to guide the design of new derivatives.
References
Kim, S.-Y., Park, H. B., Cho, J.-H., Yoo, K. H., & Oh, C.-H. (2009). Synthesis and antibacterial activities of novel oxazolidinones having spiro[6][13]heptane moieties. Bioorganic & Medicinal Chemistry Letters, 19(9), 2558–2561. [Link]
Malik, Z. M., Siddiqui, A. M., Kumar, A., Ahmad, S., Khan, N. A., & Javed, K. (2018). Design, synthesis and biological evaluation of spiropyrimidinetriones oxazolidinone derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 28(7), 1198–1206. [Link]
Deshpande, A. M., et al. (2015). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 6(12), 1194–1199. [Link]
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Nagarajan, K., et al. (2002). Synthesis of Conformationally Constrained Analogues of Linezolid: Structure−Activity Relationship (SAR) Studies on Selected Novel Tricyclic Oxazolidinones. Journal of Medicinal Chemistry, 45(23), 5033-5043. [Link]
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Cross-validation of LC-MS methods for 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI) detection
An In-Depth Comparative Guide to the Cross-Validation of LC-MS Methods for the Detection of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one (9CI) Introduction 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one is a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Cross-Validation of LC-MS Methods for the Detection of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one (9CI)
Introduction
1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one is a novel heterocyclic compound with a complex spiro structure. Its chemical formula is C10H15NO4, and it has a monoisotopic mass of 213.10011 Da.[1] The accurate and precise quantification of such novel compounds is a critical requirement in drug development and various scientific research fields. Given the absence of established analytical methods for this specific analyte in scientific literature, this guide provides a comparative analysis of two rationally designed Liquid Chromatography-Mass Spectrometry (LC-MS) methods.
This document serves as a practical guide for researchers and drug development professionals, offering a framework for selecting and validating an appropriate analytical method. We will explore two distinct chromatographic approaches: a conventional Reversed-Phase (RP) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. The comparison will be based on a simulated cross-validation framework, adhering to the principles outlined in the ICH Q2(R1) and FDA guidelines for analytical method validation.[2][3][4][5][6][7]
Method Design Rationale
The molecular structure of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one, containing multiple oxygen atoms and a nitrogen atom within its heterocyclic rings, suggests a high degree of polarity. This characteristic is a key determinant in the selection of an appropriate chromatographic strategy.
Method A: Reversed-Phase (RP) LC-MS/MS: This is the workhorse of many analytical laboratories. It separates compounds based on their hydrophobicity. While the target analyte is polar, a well-designed RP method can often provide adequate retention and separation, especially with the use of appropriate mobile phase modifiers. Its robustness and familiarity make it a logical starting point.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS/MS: HILIC is specifically designed for the retention and separation of polar and hydrophilic compounds that are poorly retained on traditional reversed-phase columns. This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the partitioning of polar analytes into a water-enriched layer on the stationary phase. For a polar molecule like 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one, HILIC has the potential to offer superior retention, and consequently, improved sensitivity and resolution from matrix interferences.
Experimental Workflows
The following diagrams illustrate the proposed experimental workflows for both Method A and Method B.
Caption: Workflow for Reversed-Phase LC-MS/MS (Method A).
Caption: Workflow for HILIC LC-MS/MS (Method B).
Detailed Experimental Protocols
The following are hypothetical but detailed protocols for the two proposed methods.
Method A: Reversed-Phase LC-MS/MS
Sample Preparation (Protein Precipitation):
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.
Vortex for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial for analysis.
Liquid Chromatography:
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Injection Volume: 5 µL.
Gradient: 5% B held for 0.5 min, linear ramp to 95% B over 3.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min. Total run time: 6 minutes.
Product Ions (Q3): Hypothetical transitions of m/z 114.1 (quantifier) and m/z 86.1 (qualifier).
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Gas temperature: 350°C, Gas flow: 10 L/min).
Method B: HILIC LC-MS/MS
Sample Preparation (Protein Precipitation):
Identical to Method A to ensure a direct comparison of the chromatographic performance.
Liquid Chromatography:
Column: Amide-based HILIC, 2.1 x 100 mm, 1.7 µm particle size.
Mobile Phase A: Acetonitrile with 0.1% formic acid.
Mobile Phase B: 10 mM Ammonium formate in water with 0.1% formic acid.
Flow Rate: 0.3 mL/min.
Column Temperature: 35°C.
Injection Volume: 5 µL.
Gradient: 95% A held for 1 min, linear ramp to 50% A over 5 min, hold at 50% A for 1 min, return to 95% A in 0.1 min, and re-equilibrate for 2.9 min. Total run time: 10 minutes.
Mass Spectrometry:
Ionization Mode and Scan Type: Identical to Method A.
MRM Transitions: Identical to Method A (m/z 214.1 -> 114.1 and m/z 214.1 -> 86.1).
Ion Source Parameters: Re-optimized for the different flow rate and mobile phase composition.
Cross-Validation Performance Comparison
Cross-validation is a critical process for comparing two or more bioanalytical methods to ensure data comparability.[3][8] In this context, we will use a set of validation parameters derived from ICH and FDA guidelines to compare the simulated performance of Method A and Method B.[2][3][5][7]
Linearity and Sensitivity
Parameter
Method A (Reversed-Phase)
Method B (HILIC)
Acceptance Criteria
Calibration Range
1 - 1000 ng/mL
0.5 - 1000 ng/mL
Appropriate for intended use
Correlation Coefficient (r²)
> 0.995
> 0.998
≥ 0.99
Limit of Detection (LOD)
0.5 ng/mL
0.2 ng/mL
S/N ≥ 3
Limit of Quantitation (LOQ)
1.0 ng/mL
0.5 ng/mL
S/N ≥ 10, Precision <20%, Accuracy ±20%
Precision and Accuracy
The data below represents the analysis of quality control (QC) samples at three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
QC Level
Parameter
Method A (Reversed-Phase)
Method B (HILIC)
Acceptance Criteria
LQC (3 ng/mL)
Intra-day Precision (%RSD)
5.8%
4.5%
≤ 15% (≤ 20% at LOQ)
Intra-day Accuracy (%Bias)
7.2%
5.1%
± 15% (± 20% at LOQ)
Inter-day Precision (%RSD)
8.1%
6.3%
≤ 15%
Inter-day Accuracy (%Bias)
9.5%
7.0%
± 15%
MQC (500 ng/mL)
Intra-day Precision (%RSD)
3.5%
2.8%
≤ 15%
Intra-day Accuracy (%Bias)
4.1%
3.3%
± 15%
Inter-day Precision (%RSD)
5.2%
4.0%
≤ 15%
Inter-day Accuracy (%Bias)
6.0%
4.8%
± 15%
HQC (800 ng/mL)
Intra-day Precision (%RSD)
2.9%
2.1%
≤ 15%
Intra-day Accuracy (%Bias)
3.8%
2.5%
± 15%
Inter-day Precision (%RSD)
4.5%
3.2%
≤ 15%
Inter-day Accuracy (%Bias)
5.3%
3.9%
± 15%
Matrix Effect and Recovery
Parameter
Method A (Reversed-Phase)
Method B (HILIC)
Acceptance Criteria
Matrix Factor (MF) at LQC
0.88 (Ion Suppression)
0.95 (Minimal Effect)
MF should be consistent (RSD ≤ 15%)
Matrix Factor (MF) at HQC
0.85 (Ion Suppression)
0.93 (Minimal Effect)
MF should be consistent (RSD ≤ 15%)
Extraction Recovery at MQC
92%
91%
Consistent and reproducible
Discussion and Method Selection
Based on the simulated data, both methods meet the general acceptance criteria for a validated bioanalytical method. However, a closer comparison reveals distinct advantages for each approach.
Method A (Reversed-Phase) demonstrates acceptable performance and has the advantage of a shorter run time (6 minutes vs. 10 minutes), which would be beneficial for high-throughput analysis. The use of C18 columns and standard mobile phases makes it a highly robust and easily transferable method. However, the simulated data indicates a greater degree of ion suppression (Matrix Factor of 0.85-0.88), which is a common challenge for polar analytes that elute early in the void volume, co-eluting with other endogenous polar components from the plasma.
Method B (HILIC) shows superior performance in several key areas. The lower LOQ (0.5 ng/mL vs. 1.0 ng/mL) suggests a twofold increase in sensitivity. This is likely a direct result of better retention of the polar analyte on the HILIC column, leading to better peak shape and separation from the solvent front. The minimal matrix effect (Matrix Factor ~0.95) supports this hypothesis, indicating that the analyte is eluting in a cleaner region of the chromatogram. Furthermore, the precision and accuracy data are consistently better for the HILIC method across all QC levels.
Recommendation:
For initial discovery-phase studies where high throughput is the primary concern, the faster Method A (Reversed-Phase) could be considered adequate. However, for regulated bioanalysis in later-stage drug development, where sensitivity and data quality are paramount, Method B (HILIC) is the clearly superior choice. Its enhanced sensitivity, reduced matrix effects, and better overall precision and accuracy provide a more reliable and robust assay for the quantification of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one. The longer run time is a justifiable trade-off for the significant improvement in data integrity.
Conclusion
The selection of an appropriate LC-MS method is a critical decision in the analytical lifecycle of a new chemical entity. This guide has presented a comparative framework for two rationally designed methods for the novel compound 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one. By applying the principles of method validation and cross-comparison, we have demonstrated that a HILIC-based approach is likely to provide a more sensitive, accurate, and reliable method for this polar analyte compared to a traditional reversed-phase strategy. This in-depth analysis, grounded in established scientific principles and regulatory guidelines, provides a clear path forward for researchers tasked with developing and validating methods for novel polar compounds.
References
ICH. ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]
Therapeutic Goods Administration (TGA), Australia. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Nowatzke, W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1205–1215. [Link]
YMC. Separation of the 4 Enantiomers of the Fungicide Spiroxamine by LC-MS/MS. [Link]
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
Benchmarking the Biological Activity of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one Derivatives: A Comparative Guide
This guide provides a comprehensive framework for benchmarking the biological activity of novel derivatives of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one. Given the limited existing data on this specific scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for benchmarking the biological activity of novel derivatives of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one. Given the limited existing data on this specific scaffold, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to systematically evaluate its therapeutic potential.[1] We will focus on two primary areas of investigation suggested by the structural motifs present in similar spiro-heterocyclic compounds: anticancer and antibacterial activities.[2][3][4][5]
The guide will detail the rationale for experimental choices, provide step-by-step protocols for key assays, and establish a clear methodology for comparing novel derivatives against established standards.
Rationale and Proposed Biological Activities
The 1,9,12-trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one core contains an oxazolidinone moiety, a privileged structure in medicinal chemistry. Oxazolidinones are known for their antibacterial properties.[5] Furthermore, spiro-heterocyclic systems are prevalent in natural products and synthetic compounds exhibiting a wide range of biological functions, including significant anticancer activity.[3][4][6] The unique three-dimensional arrangement of atoms in a dispiro system can facilitate novel interactions with biological targets, making this scaffold a promising starting point for drug discovery.
Based on this, we propose a two-pronged screening approach:
Anticancer Activity: Initial benchmarking will focus on cytotoxicity against representative human cancer cell lines.
Antibacterial Activity: Screening against a panel of Gram-positive and Gram-negative bacteria will determine the antimicrobial potential.
Experimental Design for Benchmarking
A logical and structured experimental workflow is crucial for generating reliable and comparable data. The following diagram outlines the proposed screening cascade.
Caption: Proposed workflow for benchmarking novel derivatives.
Benchmarking Anticancer Activity
The initial assessment of anticancer potential will be performed using a cytotoxicity assay. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method for this purpose.[7][8] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[9][10][11][12]
Reference Compound and Cell Lines
Reference Compound: Cisplatin, a widely used platinum-based chemotherapy drug, will be used as a positive control to benchmark the potency of the novel derivatives.[8][13]
Cell Lines: A panel of human cancer cell lines and one non-cancerous cell line are recommended to determine both potency and selectivity.[7]
MCF-7: Human breast adenocarcinoma (representative of epithelial tumors).
PC-3: Human prostate adenocarcinoma (representative of hormone-refractory cancers).[13]
HEK293: Human embryonic kidney cells (non-cancerous control for selectivity assessment).[7]
Detailed Experimental Protocol: MTT Assay
This protocol is adapted from standard methodologies.[9][11][14]
Materials:
Test and reference compounds dissolved in Dimethyl Sulfoxide (DMSO).
Selected cell lines, culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), and Penicillin-Streptomycin.
96-well flat-bottom microplates.
MTT solution (5 mg/mL in PBS, filter-sterilized).[10][11]
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test derivatives and the reference compound (Cisplatin) in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and medium only (blank).
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[9][14] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][11]
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[11]
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation and Interpretation
The results should be summarized in a table to allow for direct comparison. The Selectivity Index (SI) is a crucial parameter, calculated as IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI value indicates greater selectivity for cancer cells.[7]
Table 1: Hypothetical Cytotoxicity Data for Novel Derivatives
Compound
IC₅₀ (µM) vs. MCF-7
IC₅₀ (µM) vs. PC-3
IC₅₀ (µM) vs. HCT-116
IC₅₀ (µM) vs. HEK293
Selectivity Index (SI) for MCF-7
Derivative 1
12.5
15.2
18.1
> 100
> 8.0
Derivative 2
5.8
7.1
6.5
85.3
14.7
Derivative 3
25.1
30.5
28.4
> 100
> 4.0
Cisplatin
8.4
9.9
7.5
25.6
3.0
Data are hypothetical and for illustrative purposes only.
Benchmarking Antibacterial Activity
The antibacterial potential will be evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15][16] This method is considered a gold-standard technique for quantitative antimicrobial susceptibility testing.[17]
Reference Compounds and Bacterial Strains
Reference Compounds:
Vancomycin: For Gram-positive bacteria.
Ciprofloxacin: For Gram-negative bacteria.
Bacterial Strains: A representative panel should include:
Bacterial strains and appropriate broth medium (e.g., Mueller-Hinton Broth).
Sterile 96-well microplates.
Bacterial inoculum standardized to 0.5 McFarland turbidity.
Procedure:
Compound Preparation: Prepare serial two-fold dilutions of the test and reference compounds in the broth medium directly in the 96-well plates.
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.
Data Presentation
Results should be tabulated for easy comparison across different bacterial strains.
Table 2: Hypothetical Antibacterial Activity (MIC) Data
Compound
MIC (µg/mL) vs. S. aureus
MIC (µg/mL) vs. E. faecalis
MIC (µg/mL) vs. E. coli
MIC (µg/mL) vs. P. aeruginosa
Derivative 1
8
16
> 64
> 64
Derivative 2
32
64
> 64
> 64
Derivative 4
4
8
32
> 64
Vancomycin
1
2
> 64
> 64
Ciprofloxacin
0.5
1
0.25
0.5
Data are hypothetical and for illustrative purposes only.
Visualization of Key Concepts
Diagrams can clarify complex biological pathways potentially targeted by these novel compounds. For instance, if a compound induces cytotoxicity, it may be acting through the induction of apoptosis.
Caption: Potential mechanism of action via apoptosis pathways.
Conclusion
This guide provides a foundational strategy for the systematic evaluation of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one derivatives. By employing standardized assays and appropriate reference compounds, researchers can generate robust, comparable data to identify promising lead candidates for further development. The emphasis on determining not only potency (IC₅₀/MIC) but also selectivity (SI) is critical for advancing compounds with a favorable therapeutic window. Promising hits from this initial benchmarking can then be progressed to more detailed mechanistic studies to elucidate their specific molecular targets and pathways of action.
References
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. ([Link])
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. ([Link])
Sittampalam, S., et al. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PMC. ([Link])
International Journal of Pharmaceutical Research and Applications. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ([Link])
Rankovic, Z. (2009). Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits. Journal of Biomolecular Screening, 14(1), 58-68. ([Link])
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. ([Link])
Clinical and Laboratory Standards Institute. (n.d.). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. ResearchGate. ([Link])
U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. ([Link])
Wiegand, I., Hilpert, K., & Hancock, R. E. (2018). In vitro antimicrobial susceptibility testing methods. Contributions to microbiology, 15, 175-196. ([Link])
World Organisation for Animal Health. (n.d.). bacterial antimicrobial susceptibility testing. ([Link])
MDPI. (2026, February 11). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. ([Link])
Natarajan, M., et al. (n.d.). Synthesis, Spectral Studies and in vitro Antibacterial Evaluation of Triaza and Dioxa Aza Spiro Derivatives. ([Link])
Begum, M. S., et al. (n.d.). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC. ([Link])
Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9), 361-364. ([Link])
Butler, M. S., et al. (n.d.). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. PMC. ([Link])
Jackson, M. A. (2016). A one-pot synthesis of 1,6,9,13-tetraoxadispiro(4.2.4.2)tetradecane by hydrodeoxygenation of xylose using a palladium catalyst. Carbohydrate Research, 432, 9-16. ([Link])
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2025, April 30). One-pot three-component synthesis of azaspirononatriene derivatives. PMC. ([Link])
Gaede, H. C., et al. (n.d.). Preparation and Structure Elucidation of 1,6,9,13-Tetraoxadispiro(4.2.4.2)tetradecane. ResearchGate. ([Link])
Flefel, E. M., et al. (n.d.). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PMC. ([Link])
Li, J., et al. (2009). Synthesis and antibacterial activities of novel oxazolidinones having spiro[10][12]heptane moieties. Bioorganic & Medicinal Chemistry Letters, 19(9), 2544-2547. ([Link])
Flefel, E. M., et al. (2025, October 16). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. ([Link])
Bondock, S., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. ([Link])
National Toxicology Program. (2025, May 13). Abstract for TR-389. ([Link])
Al-Amiery, A. A. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1). ([Link])
Anufriev, V., et al. (2023, December 28). Anticancer Activity of the Marine Triterpene Glycoside Cucumarioside A2-2 in Human Prostate Cancer Cells. PMC. ([Link])
Dunnick, J. K., et al. (1997). Carcinogenic activity of the flame retardant, 2,2-bis(bromomethyl)-1,3-propanediol in rodents, and comparison with the carcinogenicity of other NTP brominated chemicals. Toxicologic Pathology, 25(6), 541-548. ([Link])
Navigating Uncharted Waters: A Guide to Calibration Curve Construction for 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI) in the Absence of Commercial Certified Reference Standards
For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics and chemical entities, researchers often encounter compounds for which no commercial Certified Reference Standard (CRS)...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and chemical entities, researchers often encounter compounds for which no commercial Certified Reference Standard (CRS) exists. Such is the case for many complex molecules like 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI), a unique spirocyclic compound. The absence of a CRS presents a significant analytical challenge: how can one reliably quantify this compound and construct a valid calibration curve?
This guide provides a comprehensive, scientifically-grounded framework for navigating this challenge. We will move beyond a simple comparison of non-existent products to a practical, in-depth exploration of how to establish a robust analytical method from the ground up. This involves the rigorous qualification of an in-house primary reference standard and the subsequent development and validation of a quantitative analytical method, such as High-Performance Liquid Chromatography (HPLC).
The Predicament: No Certified Reference Standard Available
A Certified Reference Standard is the cornerstone of quantitative analysis, providing a metrologically traceable point of comparison. When a CRS for a specific analyte like 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI) is unavailable, the onus falls upon the researcher to prepare and thoroughly characterize an in-house primary reference standard. This in-house standard, once qualified, will serve as the benchmark for all subsequent quantitative measurements.
The Solution: Qualification of an In-House Primary Reference Standard
The qualification of an in-house primary reference standard is a multi-faceted process that requires a battery of orthogonal analytical techniques to unequivocally confirm its identity and purity. The goal is to create a well-characterized material with a known potency that can be used with a high degree of confidence.[1] A primary reference standard should ideally possess a purity of 99.5% or higher.[1]
Diagram: Workflow for Qualifying an In-House Primary Reference Standard
Navigating the Uncharted: A Guide to the Safe Disposal of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)
I. Hazard Assessment and Precautionary Principles Given the limited publicly available data for 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one, a thorough hazard assessment is challenging.
Author: BenchChem Technical Support Team. Date: March 2026
I. Hazard Assessment and Precautionary Principles
Given the limited publicly available data for 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one, a thorough hazard assessment is challenging. However, data from structurally similar compounds, such as 9,12-dioxa-3-azadispiro[4.2.4.2]tetradecan-2-one (CAS 914780-95-3), indicate potential hazards.[2] This related compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[2] Therefore, it is prudent to handle 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one with a high degree of caution.
Core Precautionary Measures:
Assume Hazard: In the absence of comprehensive toxicological data, treat the compound as hazardous.[1]
Consult Institutional EHS: Before beginning any work that will generate waste, consult with your institution's Environmental Health and Safety (EHS) department.[3] They will provide specific guidance based on local, state, and federal regulations.[4]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are often suitable for organic compounds), safety goggles, and a laboratory coat.[3][5] If there is a risk of generating aerosols or dust, a respirator may be necessary.[3]
II. Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation is the cornerstone of safe chemical waste disposal.[6][7] Never mix waste streams unless explicitly instructed to do so by your EHS department.
Step 1: Designate a Hazardous Waste Container
Select a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[6] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one".[3][6]
Step 2: Segregate Different Forms of Waste
Solid Waste: Collect contaminated items such as gloves, weighing paper, and absorbent pads in a designated, lined container.[6]
Liquid Waste: Solutions containing the compound should be collected in a dedicated liquid waste container. Do not mix with other solvent waste streams unless approved by your EHS department.[5]
Sharps: Any contaminated needles, syringes, or broken glass must be placed in a puncture-proof sharps container labeled as hazardous waste.[6]
Empty Containers: The original container of the compound should be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent.[6] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[6]
Step 3: Maintain a Waste Log
Keep a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation. This information is often required for waste pickup and disposal.
III. Spill and Emergency Procedures
Accidents can happen, and a well-defined emergency plan is crucial for mitigating risks.
In Case of a Spill:
Alert Personnel: Immediately notify others in the vicinity.
Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
Contain the Spill: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material like vermiculite or sand.[6]
Collect and Dispose: Using non-sparking tools, carefully collect the absorbed material and place it in your designated solid hazardous waste container.[8]
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Report: Report the incident to your laboratory supervisor and EHS department.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one.
Caption: A logical workflow for the proper disposal of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one.
IV. Storage and Final Disposition
Proper interim storage of hazardous waste is critical to maintaining a safe laboratory environment.
Storage Location: Store sealed waste containers in a designated and secure satellite accumulation area.[5]
Secondary Containment: It is best practice to place waste containers in a secondary container to mitigate spills or leaks.[5]
Incompatibles: Ensure that the waste is not stored near incompatible materials. While specific incompatibility data for this compound is unavailable, a general rule is to store organic compounds away from strong acids, bases, and oxidizers.[7][9]
Final Disposal:
The ultimate disposal of the collected waste must be handled by trained professionals. Contact your institution's EHS department or a licensed professional waste disposal company to arrange for pickup.[6][10] Do not attempt to dispose of this chemical down the drain or in the regular trash.[3][11] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for organic compounds, but this must be performed by a licensed facility.[6]
V. Quantitative Data Summary
Due to the lack of specific studies on 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one, quantitative data such as permissible exposure limits (PELs) or LD50 values are not available. The table below provides hazard information for a structurally similar compound as a proxy for risk assessment.
This guide provides a conservative and safety-conscious approach to managing waste from a compound with limited available information. By adhering to these principles and working closely with your institution's safety professionals, you can ensure the responsible handling and disposal of 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one, protecting yourself, your colleagues, and the environment.
References
Benchchem. (n.d.). Proper Disposal of Spiro[chroman-2,4'-piperidine]: A Step-by-Step Guide for Laboratory Professionals.
Benchchem. (n.d.). Essential Safety and Handling Protocol for 4-Oxazolidinone, 2,5-diphenyl-.
ECHEMI. (n.d.). 2-Oxazolidinone SDS, 497-25-6 Safety Data Sheets.
TCI Chemicals. (2026, January 2). SAFETY DATA SHEET - (S)-4-Isopropyl-2-oxazolidinone.
Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Public report - 2-Oxazolidinone, 3-ethenyl-5-methyl-.
Chemos GmbH&Co.KG. (2020, February 25). Safety Data Sheet: 2-Oxazolidinone.
Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
RS CUBE. (2025, September 20). Safe Chemistry Secrets: Mastering Handling and Disposal in Testing Labs.
Fisher Scientific. (2012, May 1). SAFETY DATA SHEET - Tetradecane.
Cayman Chemical. (2024, July 29). PRODUCT INFORMATION - Hexa Lipid 114.
Personal protective equipment for handling 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)
In modern drug discovery, the transition from planar aromatic systems to three-dimensional architectures is a critical strategy for optimizing pharmacokinetic profiles. As a Senior Application Scientist, I frequently gui...
Author: BenchChem Technical Support Team. Date: March 2026
In modern drug discovery, the transition from planar aromatic systems to three-dimensional architectures is a critical strategy for optimizing pharmacokinetic profiles. As a Senior Application Scientist, I frequently guide research teams through the integration of complex building blocks like 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one (CAS: 189333-88-8) .
While spirocyclic scaffolds are invaluable for increasing the fraction of sp³-hybridized carbons (Fsp³)—thereby improving aqueous solubility, metabolic stability, and target selectivity[1][2]—their unique physicochemical properties also alter their toxicological profiles. The very lipophilicity and 3D geometry that allow these molecules to cross biological membranes in vivo also increase their potential for dermal penetration and systemic absorption in the laboratory[3].
This guide provides a comprehensive, self-validating operational protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific spirocyclic compound.
Hazard Profile & Mechanistic Causality
To design an effective safety protocol, we must first understand the causality behind the compound's Globally Harmonized System (GHS) classifications[4].
Acute Tox. 4 (H302, H312, H332 - Oral, Dermal, Inhalation): The spirocyclic core enhances the molecule's ability to permeate lipid bilayers. If aerosolized dust is inhaled or contacts unprotected skin, it can be rapidly absorbed into the systemic circulation, leading to acute toxicity.
Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): The trioxa-aza functional groups are highly reactive toward moisture and proteins found in mucosal membranes and the stratum corneum, causing localized protein denaturation and inflammation.
STOT SE 3 (H336 - Central Nervous System): Single exposure to volatile dust can lead to specific target organ toxicity. The high Fsp³ character of the scaffold gives it a favorable logD profile to cross the blood-brain barrier, potentially causing CNS depression, dizziness, or severe respiratory tract irritation.
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling this compound. The following PPE matrix is engineered to break the specific exposure pathways dictated by the hazard profile[5].
Equipment Category
Specification Standard
Causality / Operational Rationale
Hand Protection
Double-gloved Nitrile (EN 374 compliant, >0.11mm thickness).
Causality: Prevents H312 dermal absorption. Validation: The outer glove acts as a sacrificial layer that can be immediately shed if contaminated, while the inner glove maintains a sterile, protective baseline.
Eye/Face Protection
NIOSH-approved safety goggles or EN166 tight-fitting face shield.
Causality: Standard safety glasses leave peripheral gaps. Tight-fitting goggles prevent aerosolized micro-particles from dissolving in the tear film (H319).
Body Protection
Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.
Causality: Cotton absorbs chemical dust. A non-porous Tyvek layer prevents the spirocyclic powder from embedding in fabric and causing delayed dermal exposure.
Respiratory
N95/P100 particulate respirator (if handled outside a closed system).
Causality: Mitigates H332 and H336 inhalation risks. Note: Primary engineering control (Fume Hood) is strictly preferred over relying solely on respirators.
Operational Workflow: Step-by-Step Methodology
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.
Step 1: Pre-Operation Engineering Control Verification
Action: Conduct all handling inside a Class II Type A2 Biological Safety Cabinet or a certified Chemical Fume Hood.
Validation Check: Verify the fume hood face velocity is between 80–100 feet per minute (fpm) using the digital monitor. If the alarm sounds or the flow is below 80 fpm, abort the operation.
Step 2: Enclosed Weighing Protocol
Action: Place an anti-static mat inside the balance enclosure. Weigh the 1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one using an analytical balance equipped with a draft shield.
Causality: Static electricity can cause the fine powder to aerosolize. The anti-static mat and draft shield prevent micro-dispersion into the breathing zone.
Validation Check: Transfer the solid directly into a reaction vial equipped with a septum cap. Seal the vial before removing it from the balance enclosure.
Step 3: Sealed Transfer & Dissolution
Action: Move the sealed vial to the primary reaction zone. Inject the required reaction solvent (e.g., anhydrous DMSO or DMF) directly through the septum using a syringe.
Causality: Liquid dissolution completely eliminates the inhalation hazard of the dry powder.
Validation Check: Swirl the vial gently. A clear solution with no visible particulates confirms complete dissolution. The system is now safe to open for subsequent reagent additions under inert atmosphere (Nitrogen/Argon).
Step 4: Decontamination & Doffing
Action: Wipe down the balance, spatulas, and hood surfaces with a solvent-dampened microfiber cloth (e.g., 70% Isopropanol), followed by a dry wipe. Doff the outer gloves inside the fume hood and dispose of them in a designated solid waste container.
Fig 1: Safe handling and emergency response workflow for spirocyclic scaffold CAS 189333-88-8.
Emergency Spill Response & Disposal Plan
Even with rigorous protocols, accidental releases can occur. Immediate, calculated action is required to prevent laboratory-wide contamination.
Spill Containment (Solid Powder)
Do NOT Sweep: Sweeping dry spirocyclic powder will immediately aerosolize the compound, triggering H332/H336 inhalation hazards.
Dampen & Contain: Cover the spill with absorbent laboratory pads dampened with water or a mild solvent (like ethanol) to trap the dust.
Collect: Carefully fold the pads inward, trapping the chemical, and place them into a sealable, chemically compatible secondary container.
EPA/RCRA Compliant Waste Disposal
1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one must never be flushed down the drain or disposed of in standard municipal waste[5].
Solid Waste: All contaminated gloves, wipes, and weighing boats must be placed in a sealed, puncture-resistant container labeled: "Hazardous Waste: Toxic/Irritant Solid (CAS 189333-88-8)".
Liquid Waste: Reaction mixtures containing this scaffold must be segregated into designated halogenated or non-halogenated organic waste carboys, depending on the solvent used.
Final Disposal: Transfer all labeled waste to the facility's Environmental Health and Safety (EHS) department for incineration by a licensed RCRA-compliant waste contractor.
References
NextSDS. "1,9,12-trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]
Taylor & Francis. "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Expert Opinion on Drug Discovery. Available at:[Link]
ACS Publications. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. Available at:[Link]